molecular formula C7H4I2N2 B1446560 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1352397-06-8

3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine

カタログ番号: B1446560
CAS番号: 1352397-06-8
分子量: 369.93 g/mol
InChIキー: WJKVRIYHBCHUDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine (CAS 1352397-06-8) is a high-value dihalogenated pyrrolopyridine derivative supplied for advanced research and development. This compound serves as a versatile chemical building block, particularly in medicinal chemistry, where the iodine atoms provide excellent sites for further functionalization via cross-coupling reactions. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug discovery, known as a nitrogen-rich azaisoindole, which is a key pharmacophore in several biologically active molecules . Research into pyrrolopyridine isomers has demonstrated a broad spectrum of pharmacological properties, including potent activity as fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy , as well as antidiabetic agents that work by reducing blood glucose levels and inhibiting aldose reductase . With a molecular formula of C7H4I2N2 and a molecular weight of 369.93 g/mol , this compound is characterized by its high density (2.7±0.1 g/cm³) . It is essential for researchers to handle this material with care; appropriate personal protective equipment should be worn, and it should be stored in a cool, dry place, potentially under inert conditions, as related iodinated pyrrolopyridines are known to be air-sensitive . This product is intended strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKVRIYHBCHUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Synthesis of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of 3,4-diiodo-1H-pyrrolo[2,3-b]pyridine, a key building block in contemporary drug discovery, starting from the readily available 7-azaindole. This document is tailored for researchers, medicinal chemists, and process development scientists, offering not just a procedural outline but a deep dive into the mechanistic underpinnings and strategic considerations of the synthetic pathway. We will explore the rationale behind the chosen two-step synthetic strategy, which involves the initial regioselective iodination of 7-azaindole at the C4 position, followed by a subsequent selective iodination at the C3 position. Detailed experimental protocols, supported by mechanistic insights and characterization data, are provided to ensure reproducibility and facilitate the application of this pivotal scaffold in the development of novel therapeutics.

Introduction: The Significance of the 3,4-Disubstituted 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the endogenous purine and indole motifs allows it to effectively interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer and inflammatory disorders.[1] The strategic functionalization of the 7-azaindole core is therefore a critical endeavor in the quest for novel and selective therapeutic agents.

The 3,4-disubstituted variants of 7-azaindole, and specifically 3,4-diiodo-1H-pyrrolo[2,3-b]pyridine, represent a particularly valuable class of intermediates. The two iodine substituents serve as versatile synthetic handles, enabling the introduction of diverse functionalities through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] This allows for the rapid generation of libraries of complex molecules for structure-activity relationship (SAR) studies, accelerating the drug discovery process. This guide will provide a detailed roadmap for the efficient and selective synthesis of this key intermediate.

Synthetic Strategy: A Regioselective Two-Step Approach

The synthesis of 3,4-diiodo-1H-pyrrolo[2,3-b]pyridine from 7-azaindole is most effectively achieved through a two-step process, as direct di-iodination often leads to a mixture of regioisomers and is difficult to control. The proposed strategy prioritizes regioselectivity by sequentially introducing the iodine atoms at the C4 and C3 positions.

Synthetic_Workflow 7-Azaindole 7-Azaindole Step_1 Step_1 7-Azaindole->Step_1 Synthesis of 4-iodo-7-azaindole 4-Iodo-7-azaindole 4-Iodo-7-azaindole Step_1->4-Iodo-7-azaindole Intermediate Step_2 Step_2 4-Iodo-7-azaindole->Step_2 Iodination at C3 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine Step_2->3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine Final Product Finkelstein_Mechanism cluster_0 Finkelstein Reaction 4-Chloro-7-azaindole 4-Chloro-7-azaindole 4-Iodo-7-azaindole 4-Iodo-7-azaindole 4-Chloro-7-azaindole->4-Iodo-7-azaindole + NaI (in Acetonitrile) NaI NaI Acetonitrile Acetonitrile NaCl_precipitate NaCl (precipitate)

Caption: Mechanism of 4-iodo-7-azaindole synthesis via Finkelstein reaction.

Experimental Protocol: Synthesis of 4-Iodo-7-azaindole

This protocol is adapted from established procedures for the synthesis of 4-halo-7-azaindoles. [3][4] Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chloro-1H-pyrrolo[2,3-b]pyridine152.585.0 g32.8
Sodium Iodide (NaI)149.899.8 g65.5
Acetonitrile (anhydrous)41.05100 mL-
Sodium thiosulfate (10% aq. solution)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-
Dichloromethane-As needed-

Procedure:

  • To a stirred solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 32.8 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask, add sodium iodide (9.8 g, 65.5 mmol).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane (150 mL) and water (100 mL).

  • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-iodo-1H-pyrrolo[2,3-b]pyridine as a solid.

Characterization of 4-Iodo-1H-pyrrolo[2,3-b]pyridine
ParameterData
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 12.0 (br s, 1H, NH), 7.90 (d, J = 5.0 Hz, 1H), 7.61 (t, J = 3.0 Hz, 1H), 7.50 (d, J = 5.0 Hz, 1H), 6.28 (d, J = 3.4 Hz, 1H). [3]
Mass Spectrum (ESI+) m/z 245 [M+H]⁺ [3]

Step 2: Synthesis of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine

With the C4 position successfully iodinated, the next step involves the selective iodination of the electron-rich pyrrole ring at the C3 position. This is a classic electrophilic aromatic substitution reaction.

Mechanistic Rationale

The iodination of the pyrrole ring of 7-azaindole is known to occur preferentially at the C3 position due to the higher electron density at this carbon, which stabilizes the intermediate sigma complex. [5]Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a base are commonly employed for this transformation. NIS is often preferred due to its milder reaction conditions and ease of handling.

C3_Iodination_Mechanism cluster_1 C3 Iodination with NIS 4-Iodo-7-azaindole 4-Iodo-7-azaindole Sigma_Complex Sigma Complex (Resonance Stabilized) 4-Iodo-7-azaindole->Sigma_Complex + NIS NIS N-Iodosuccinimide (NIS) 3,4-Diiodo-7-azaindole 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine Sigma_Complex->3,4-Diiodo-7-azaindole - H⁺ Succinimide Succinimide

Caption: Mechanism of C3-iodination using N-iodosuccinimide.

Experimental Protocol: Synthesis of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine

This protocol is designed based on general procedures for the C3-iodination of 7-azaindole derivatives. [6][7] Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Iodo-1H-pyrrolo[2,3-b]pyridine244.032.0 g8.2
N-Iodosuccinimide (NIS)224.982.0 g8.9
Dichloromethane (DCM, anhydrous)84.9350 mL-
Saturated aq. Sodium Bicarbonate-As needed-
Saturated aq. Sodium Thiosulfate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Dissolve 4-iodo-1H-pyrrolo[2,3-b]pyridine (2.0 g, 8.2 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add N-iodosuccinimide (2.0 g, 8.9 mmol) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL), saturated aqueous sodium thiosulfate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3,4-diiodo-1H-pyrrolo[2,3-b]pyridine.

Predicted Characterization of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine

While experimental data for this specific compound is scarce in the public domain, the following characterization data can be predicted based on the structure and data from similar halogenated 7-azaindoles.

ParameterPredicted Data
Appearance White to off-white solid
Molecular Formula C₇H₄I₂N₂
Molecular Weight 369.93 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ ~12.5 (br s, 1H, NH), ~7.95 (d, 1H), ~7.65 (s, 1H), ~7.55 (d, 1H).
¹³C NMR (100 MHz, DMSO-d₆) δ ~148, ~145, ~132, ~128, ~120, ~95, ~70.
Mass Spectrum (ESI+) m/z 371 [M+H]⁺

Conclusion

The synthesis of 3,4-diiodo-1H-pyrrolo[2,3-b]pyridine from 7-azaindole is a strategic and enabling process for the development of novel therapeutics. The presented two-step approach, involving a Finkelstein reaction to install the C4-iodo substituent followed by a regioselective C3-iodination with NIS, provides a reliable and efficient route to this valuable building block. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to explore the vast chemical space accessible from this versatile scaffold, ultimately contributing to the advancement of drug discovery.

References

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF - ResearchGate. [Link]

  • Iodination of 7-azaindole and pyrrole | Download Table - ResearchGate. [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. [Link]

  • Azaindole synthesis - Organic Chemistry Portal. [Link]

  • AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID - TSI Journals. [Link]

  • Iodination of 7-azaindole and pyrrole | Download Table - ResearchGate. [Link]

  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature | Organic Letters - ACS Publications. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. [Link]

  • One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. [Link]

  • Iodination via NIS -- various conditions , Hive Chemistry Discourse. [Link]

  • (PDF) A Convenient Iodination of Indoles and Derivatives - ResearchGate. [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - MDPI. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole - Google P
  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - Beilstein Journals. [Link]

Sources

Comprehensive Spectroscopic Profiling of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in the synthesis of kinase inhibitors and other targeted therapeutics. Specifically, 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1352397-06-8) serves as a hyper-reactive orthogonal linchpin for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1].

However, heavily halogenated nitrogen heterocycles present unique analytical challenges. The introduction of two massive iodine atoms fundamentally perturbs the electronic landscape of the azaindole core. This whitepaper decodes the structural and spectroscopic causality—specifically the relativistic heavy-atom effects on NMR—providing a self-validating framework for characterizing this crucial intermediate.

Structural & Electronic Mechanics: The SO-HALA Effect

To correctly interpret the Nuclear Magnetic Resonance (NMR) spectra of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine, one must discard standard electronegativity-based heuristics. Iodine acts contrary to fluorine or chlorine due to the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [2].

Because iodine possesses a massive electron cloud and high atomic number (


), relativistic spin-orbit coupling alters the magnetic shielding tensor of the adjacent (ipso) carbon atoms[3]. Rather than deshielding the carbon via inductive electron withdrawal, the iodine atom forces a suppression of the paramagnetic shielding term, resulting in an anomalous and severe upfield shift  of the bonded 

C nuclei[4][5].

Mechanism Iodine Iodine Substituents (C3, C4) High Z-number (53) SO_Coupling Relativistic Spin-Orbit (SO) Coupling Iodine->SO_Coupling Paramagnetic Suppression of Paramagnetic Deshielding Term SO_Coupling->Paramagnetic IpsoCarbon Ipso-Carbons Strongly Shielded Paramagnetic->IpsoCarbon NMR_Shift Anomalous Upfield 13C Shifts (Δ -30 to -40 ppm) IpsoCarbon->NMR_Shift

Figure 1: Mechanism of the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect.

Spectroscopic Data Profiles

The following data sets represent the benchmark parameters for 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine, synthesized via direct regioselective iodination pathways[6].

Nuclear Magnetic Resonance (NMR)

Solvent Rationale: DMSO-


 is mandated. The 7-azaindole system readily forms strong intermolecular hydrogen-bonded dimers in non-polar solvents (like CDCl

), which drastically broadens the N-H signal and obscures the baseline. DMSO efficiently disrupts these dimers, locking the N-H proton into a sharp, easily integrated resonance.

Table 1:


H NMR Assignments (400 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Causality / Structural Note
H-1 (NH) 12.35br s-Extreme downfield shift due to strong H-bonding with DMSO.
H-6 8.15d~5.0Proximal to pyridine nitrogen; strong inductive deshielding.
H-2 7.85s-Singlet due to the C-3 iodine preventing H-H coupling.
H-5 7.40d~5.0Coupled to H-6; unaffected by SO-HALA due to distance from C4-I.

Table 2:


C NMR Assignments (100 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
Carbon TypeCausality / Structural Note
C-7a 147.5C (Quat)Deshielded alpha-carbon to the pyridine nitrogen.
C-6 144.0CHResonates typical for pyridine C-6.
C-2 128.5CHStandard azaindole pyrrole shift.
C-3a 122.0C (Quat)Bridgehead carbon.
C-5 120.0CHSlightly deshielded due to ortho-iodine steric compression.
C-4 ~90.5C-I (Quat)SO-HALA Effect: Upfield shift from normal ~130 ppm[2][5].
C-3 ~55.0C-I (Quat)SO-HALA Effect: Extreme upfield shift from normal ~100 ppm[4].
Infrared (IR) and Mass Spectrometry (MS)

Due to the unique isotopic nature of iodine, MS interpretation differs significantly from chloro- or bromo-derivatives. Iodine (


I) is entirely monoisotopic, meaning there is no M+2 or M+4 isotopic pattern . Furthermore, the mass defect of 

I is profound, pushing the exact mass lower than the nominal mass.

Table 3: IR & MS Spectral Parameters

MethodKey ParameterValue/ObservationStructural Correlation
IR (ATR)

(N-H) stretch
3150 - 3200 cm

Broadened by solid-state H-bonding.
IR (ATR)

(C=N, C=C)
1580, 1550 cm

Aromatic core stretching vibrations.
IR (ATR)

(C-I) stretch
~550 cm

Very low frequency due to massive atomic weight of I.
ESI-HRMS Exact Mass369.8464 DaCalculated for C

H

I

N

.
ESI-HRMS [M+H]

370.8542 m/zPrincipal ionization species. Lack of M+2 confirms Iodine over Cl/Br.

Validated Experimental Protocols

A common pitfall in analyzing di-iodinated aromatics is the "disappearance" of the ipso carbons in


C NMR. Because C-3 and C-4 lack attached protons, they benefit from zero Nuclear Overhauser Effect (NOE) enhancement. Combined with the massive size of iodine, their longitudinal relaxation time (

) becomes exceptionally long. The protocol below is self-validating to ensure total signal recovery.
Step-by-Step Methodology: Quantitative C NMR Acquisition
  • Sample Preparation: Dissolve a highly concentrated sample (

    
     30 mg) of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine in 0.6 mL of DMSO-
    
    
    
    (99.9% D) to maximize the signal-to-noise ratio.
  • Instrument Calibration: Lock onto the DMSO signal (2.50 ppm for

    
    H, 39.52 ppm for 
    
    
    
    C) and meticulously shim the magnet (Z1-Z4) to ensure sharp lines for closely resonating quaternary carbons.
  • Parameter Modification (

    
     Compensation): 
    
    • Set the pulse angle to 30° (zgpg30 sequence).

    • Critical: Extend the relaxation delay (D1) to 5.0 – 8.0 seconds . A standard 1.5s delay will saturate the C-3 and C-4 nuclei, rendering them invisible.

    • Set the number of scans (NS) to

      
       1024 to compensate for the lack of NOE on the heavily substituted ring.
      
  • Processing: Apply an exponential window function with a line broadening (LB) factor of 1.0 – 2.0 Hz prior to Fourier Transform to smooth baseline noise and clearly resolve the heavy-atom shielded peaks.

Workflow A 1. Sample Prep: Dissolve ≥30mg in DMSO-d6 B 2. Shimming & Locking: Target 39.52 ppm (13C) A->B C 3. Pulse Sequence Setup: Extend D1 to 5.0 - 8.0s B->C D 4. Acquisition: Run ≥1024 Scans (Broadband Decoupled) C->D E 5. Data Processing: Apply 1.0-2.0 Hz Line Broadening D->E

Figure 2: Optimized workflow for capturing relaxation-resistant quaternary carbons.

References

  • [4] Chemistry Steps. 13C Carbon NMR Spectroscopy: Features, Exceptions, and the Heavy-Atom Effect. Retrieved from:[Link]

  • [5] National Institutes of Health (NIH) / PubMed. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Retrieved from:[Link]

  • [3] CORE. Effects of stereoelectronic interactions on the relativistic spin-orbit and paramagnetic components of the 13C NMR shielding tensors. Retrieved from:[Link]

  • [6] National Institutes of Health (NIH) / PMC. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles. Retrieved from:[Link]

  • [2] ResearchGate. Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules (SO-HALA Effect). Retrieved from:[Link]

Sources

Introduction: The Significance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Di-iodinated Derivatives of 7-Azaindole: Nomenclature, Synthesis, and Strategic Considerations

7-Azaindole, known systematically as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and materials science communities.[1][2] Its structure, which mimics that of indole and purine, allows it to serve as a versatile building block in the synthesis of a wide array of bioactive molecules.[3][4] Derivatives of 7-azaindole are found in compounds developed as inhibitors for critical enzymes like PARP and various kinases, highlighting their potential in oncology and for treating neurological disorders.[5][6]

The strategic introduction of iodine atoms onto the 7-azaindole core dramatically enhances its utility. Iodinated intermediates are pivotal for diversification through cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[7] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the nomenclature of di-iodinated 7-azaindoles and delves into the synthetic methodologies required for their preparation, with a focus on controlling regioselectivity.

Part 1: IUPAC Nomenclature and Isomeric Landscape

To unambiguously name di-iodinated derivatives, a clear understanding of the parent ring's numbering system is essential. According to IUPAC conventions, the 1H-pyrrolo[2,3-b]pyridine ring is numbered starting from the nitrogen atom in the pyrrole ring, proceeding around the five-membered ring first, and then continuing to the pyridine ring.

Caption: IUPAC numbering scheme for the 1H-pyrrolo[2,3-b]pyridine scaffold.

Based on this numbering, there are five carbon atoms available for substitution (C2, C3, C4, C5, and C6). Consequently, ten possible di-iodinated isomers of 7-azaindole exist. Their formal IUPAC names are derived by indicating the positions of the iodine atoms as prefixes to the parent name.

Table 1: IUPAC Names of Possible Di-iodinated 7-Azaindole Isomers

IsomerIUPAC Name
2,3-diiodo2,3-diiodo-1H-pyrrolo[2,3-b]pyridine
2,4-diiodo2,4-diiodo-1H-pyrrolo[2,3-b]pyridine
2,5-diiodo2,5-diiodo-1H-pyrrolo[2,3-b]pyridine
2,6-diiodo2,6-diiodo-1H-pyrrolo[2,3-b]pyridine
3,4-diiodo3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
3,5-diiodo3,5-diiodo-1H-pyrrolo[2,3-b]pyridine
3,6-diiodo3,6-diiodo-1H-pyrrolo[2,3-b]pyridine
4,5-diiodo4,5-diiodo-1H-pyrrolo[2,3-b]pyridine
4,6-diiodo4,6-diiodo-1H-pyrrolo[2,3-b]pyridine
5,6-diiodo5,6-diiodo-1H-pyrrolo[2,3-b]pyridine

Part 2: Synthetic Strategies and Mechanistic Rationale

The synthesis of a specific di-iodinated isomer is a non-trivial challenge governed by the inherent electronic properties of the 7-azaindole ring and the chosen reaction conditions. The pyrrole moiety is electron-rich, making it susceptible to electrophilic aromatic substitution (SEAr), while the pyridine ring is electron-deficient.

Direct Electrophilic Iodination: A Strategy Governed by Inherent Reactivity

The C3 position of the 7-azaindole nucleus is the most electron-rich and sterically accessible site, making it highly reactive towards electrophiles.[3][8] Consequently, direct iodination using reagents like N-iodosuccinimide (NIS) or molecular iodine (I₂) typically yields 3-iodo-7-azaindole with high regioselectivity.[3][9]

Achieving di-iodination via this pathway requires forcing conditions to introduce a second iodine atom onto the now electron-deactivated ring. Research has shown that using a significant excess of a more potent iodinating agent, such as iodine monochloride (ICl), can facilitate the synthesis of 2,3-diiodo-7-azaindole.[10] The initial iodination occurs rapidly at C3. The deactivating, inductive effect of the C3-iodo substituent slows the second substitution, which then preferentially occurs at the next most activated position, C2.

Electrophilic_Iodination Start 7-Azaindole Step1 Mono-iodination at C3 (e.g., 1.1 eq. ICl) Start->Step1 High Reactivity Intermediate 3-Iodo-7-azaindole Step1->Intermediate Step2 Second Iodination at C2 (e.g., >2.2 eq. ICl) Intermediate->Step2 Forcing Conditions End 2,3-Diiodo-7-azaindole Step2->End

Caption: Workflow for direct di-iodination of 7-azaindole.

Directed Metalation Group (DMG) Strategies: Accessing Kinetically Controlled Isomers

Many di-iodo isomers are inaccessible through direct electrophilic substitution due to the inherent reactivity patterns of the heterocycle. To overcome this, directed ortho-metalation (DoM) provides a powerful, kinetically controlled alternative for functionalizing specific C-H bonds.[11] This strategy relies on installing a Directed Metalation Group (DMG), typically on the N1 nitrogen, which coordinates to an organolithium base (e.g., LDA) and directs deprotonation to an adjacent position.

A sophisticated application of this is the "DMG dance," where a carbamoyl group is used to direct functionalization. For instance, an N-7 carbamoyl group can direct metalation and subsequent iodination to the C6 position.[11] Following this, the carbamoyl group can be induced to "dance" or migrate from the N7 to the N1 position. This newly positioned DMG can then direct a second metalation-iodination sequence at the C2 position, yielding a 2,6-di-substituted product—an isomer impossible to obtain via direct SEAr.[11] This methodology offers exquisite control over regiochemistry, providing access to a diverse range of previously unattainable isomers.

Part 3: Experimental Protocols and Data

The trustworthiness of a synthetic method is validated by its reproducibility. Below is a representative protocol for the synthesis of 2,3-diiodo-7-azaindole, adapted from established literature.[10]

Protocol: Synthesis of 2,3-diiodo-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • Iodine monochloride (ICl), 1.0 M solution in dichloromethane

  • Celite®

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 7-azaindole (1.0 eq) and Celite® (equal weight to 7-azaindole) in anhydrous DCM at 0 °C, add iodine monochloride (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to consume excess ICl.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-diiodo-7-azaindole.

Table 2: Summary of Selected Iodination Reactions

Product IsomerReagents and ConditionsYieldRationale / Key InsightReference
3-Iodo- 7-azaindole, NIS (1 eq), KOH (3 eq), MeCN, rt, 11 h65%High regioselectivity for the most nucleophilic C3 position.[3][8]
2,3-Diiodo- 7-azaindole, ICl (2.2 eq), Celite®, DCM, 24 h89%Excess strong electrophile overcomes deactivation by the first iodine atom.[10]
2,6-Disubstituted Multi-step sequence involving N-carbamoyl DMG, LDA, I₂, and a "DMG dance".VariableKinetically controlled functionalization via DoM enables synthesis of electronically disfavored isomers.[11]

Conclusion

The nomenclature of di-iodinated 7-azaindoles follows systematic IUPAC rules based on the 1H-pyrrolo[2,3-b]pyridine core. While ten isomers are theoretically possible, their practical synthesis is a significant challenge that hinges on a deep understanding of the heterocycle's reactivity. Direct electrophilic iodination reliably provides access to the 2,3-diiodo isomer, a consequence of the thermodynamic and kinetic preferences of the ring system. However, accessing other isomers, such as the 2,6-diiodo derivative, necessitates advanced synthetic methodologies like directed ortho-metalation. The ability to selectively prepare these di-iodinated building blocks is crucial for drug discovery professionals, as it unlocks the potential to create novel and diverse libraries of 7-azaindole-based compounds for biological screening.

References

  • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Iodination of 7-azaindole and pyrrole Source: ResearchGate URL: [Link]

  • Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance Source: SciSpace URL: [Link]

  • Title: Direct iodination of the 1-arylated 7-azaindoles Source: ResearchGate URL: [Link]

  • Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties Source: MDPI URL: [Link]

  • Title: Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: 3-Iodo-7-azaindole | C7H5IN2 Source: PubChem URL: [Link]

  • Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES Source: Lat. Am. J. Pharm. URL: [Link]

  • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega URL: [Link]

  • Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties Source: ResearchGate URL: [Link]

Sources

A Technical Guide to 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine: From Commercial Scarcity to Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The 7-Azaindole Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a highly valuable scaffold in drug design. Its structure is prominently featured in a variety of kinase inhibitors targeting critical signaling pathways implicated in oncology and inflammatory diseases.

Derivatives of this scaffold have been successfully developed as potent inhibitors for targets including Fibroblast Growth Factor Receptor (FGFR), Traf2 and Nck-interacting kinase (TNIK), and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4] The ability to functionalize the 7-azaindole core at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The di-iodinated derivative, 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine, represents a particularly strategic intermediate, as the two iodine atoms serve as versatile synthetic handles for introducing diverse chemical moieties through well-established cross-coupling reactions.

Commercial Availability Analysis

A thorough survey of major chemical catalogs indicates that 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine is not offered as a stock item. Its absence from the market necessitates that researchers procure it via custom synthesis. However, several structurally related analogs are commercially available, which can serve as alternative starting materials or reference compounds for synthetic development.

The availability of the corresponding 3,4-dibromo analog suggests that di-halogenation at these positions is synthetically feasible.[5] The table below summarizes readily available, relevant building blocks that can inform a synthetic approach.

Compound NameCAS NumberExample Supplier(s)Notes
1H-Pyrrolo[2,3-b]pyridine271-63-6Sigma-Aldrich, Combi-BlocksThe parent scaffold.
3-Iodo-1H-pyrrolo[2,3-b]pyridine23616-57-1Chem-Impex, AChemBlockMono-iodinated at the desired C3 position.[6][7]
4-Iodo-1H-pyrrolo[2,3-b]pyridine319474-34-5Sigma-AldrichMono-iodinated at the desired C4 position.
3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine1000340-33-9J&K ScientificDi-halogenated analog, useful as a synthetic precedent.[5]
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridineN/A(Intermediate)A reported intermediate for Suzuki couplings.[8]

Proposed Synthetic Strategy

Given the lack of commercial availability, a reliable synthetic route is paramount. The regioselective functionalization of the 7-azaindole ring can be challenging. We propose a robust strategy involving a sequential, regioselective iodination, which leverages the inherent reactivity of the pyrrole ring. Protection of the pyrrole nitrogen is a critical first step to ensure solubility and prevent side reactions.

Workflow for Synthesis of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine

G cluster_protection Step 1: N-Protection cluster_iodination1 Step 2: C3-Iodination cluster_iodination2 Step 3: C4-Iodination (Directed) cluster_deprotection Step 4: N-Deprotection A 1H-Pyrrolo[2,3-b]pyridine B 1-SEM-1H-pyrrolo[2,3-b]pyridine A->B SEM-Cl, NaH, DMF C 3-Iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine B->C NIS, THF, -78°C D 3,4-Diiodo-1-SEM-1H-pyrrolo[2,3-b]pyridine C->D LDA, THF, -78°C; then I2 E 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine (Target) D->E TBAF or HCl/MeOH

Caption: Proposed synthetic workflow for 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol

Step 1: Nitrogen Protection

  • Rationale: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its stability to various reaction conditions (e.g., lithiation, cross-coupling) and its reliable deprotection methods.[8]

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture for 30 minutes at 0°C.

    • Add SEM-chloride (SEM-Cl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-SEM protected product.

Step 2: Regioselective C3-Iodination

  • Rationale: The C3 position of the 7-azaindole is the most nucleophilic and is readily susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.

  • Procedure:

    • Dissolve the N-SEM protected starting material (1.0 eq) in anhydrous THF and cool to -78°C under N₂.

    • Add a solution of NIS (1.05 eq) in anhydrous THF dropwise.

    • Stir the reaction at -78°C for 2-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench with aqueous sodium thiosulfate solution.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography to isolate the 3-iodo intermediate.

Step 3: Directed C4-Iodination

  • Rationale: Following C3 substitution, the C4 position is best functionalized via directed ortho-metalation. A strong base like Lithium Diisopropylamide (LDA) will deprotonate the C4 position, creating a nucleophilic anion that can be trapped with an iodine electrophile (I₂).

  • Procedure:

    • Dissolve the 3-iodo-1-SEM intermediate (1.0 eq) in anhydrous THF and cool to -78°C under N₂.

    • Add freshly prepared LDA (1.5 eq) dropwise, maintaining the temperature at -78°C.

    • Stir for 1 hour at this temperature to ensure complete deprotonation.

    • Add a solution of iodine (I₂, 1.5 eq) in anhydrous THF dropwise.

    • Stir for an additional 1-2 hours at -78°C.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Proceed with standard aqueous workup and purification by column chromatography.

Step 4: SEM Deprotection

  • Rationale: The final step removes the protecting group to yield the target compound. This can be achieved under fluoride-mediated (TBAF) or acidic conditions. The choice may depend on the stability of the final product.

  • Procedure (Fluoride Method):

    • Dissolve the 3,4-diiodo-1-SEM intermediate (1.0 eq) in THF.

    • Add Tetrabutylammonium fluoride (TBAF, 1M solution in THF, 2.0 eq).

    • Heat the reaction to 60°C and stir for 4-6 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Perform standard workup and purify by chromatography or recrystallization.

Application in Drug Discovery: A Versatile Intermediate

The primary value of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine lies in its potential for sequential and site-selective cross-coupling reactions. The differential reactivity of the C3-I and C4-I bonds can be exploited to introduce two different aryl or alkyl groups, enabling the rapid synthesis of diverse compound libraries. This is particularly relevant for developing kinase inhibitors that often require specific substituents to engage with the enzyme's hinge region and hydrophobic pocket.

For example, in the context of FGFR inhibitors, the 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder.[2] The C3 and C4 positions can be functionalized to interact with other regions of the ATP-binding site to enhance potency and selectivity.

Conceptual Signaling Pathway Application

G cluster_pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor FGFR Inhibitor (e.g., from 3,4-disubstituted 1H-pyrrolo[2,3-b]pyridine) Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling cascade by a conceptual 7-azaindole agent.

Safety and Handling

While no specific safety data sheet (SDS) exists for 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine, data from related compounds like pyridine and other halogenated heterocycles should inform handling procedures.[9][10][11]

  • Hazard Class: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound may be light-sensitive.

Conclusion

3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine is a high-value synthetic intermediate that is not commercially available off-the-shelf. Its utility in medicinal chemistry, particularly for the construction of kinase inhibitors, justifies the investment in its custom synthesis. The proposed multi-step synthetic route, which employs standard and scalable organic chemistry techniques, provides a clear and actionable pathway for its preparation. By leveraging this di-iodinated scaffold, drug discovery programs can rapidly access novel chemical space and generate potent and selective therapeutic candidates.

References

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI Source: MDPI URL: [Link]

  • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine suppliers and producers - BuyersGuideChem Source: BuyersGuideChem URL: [Link]

  • Title: 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine - MySkinRecipes Source: MySkinRecipes URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | 1000340-33-9 - J&K Scientific Source: J&K Scientific URL: [Link]

  • Title: Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors Source: ResearchGate URL: [Link]

  • Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling Source: Mor. J. Chem. URL: [Link]

  • Title: 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem Source: PubChem URL: [Link]

  • Title: Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed Source: PubMed URL: [Link]

  • Title: Safety Data Sheet: Pyridine - Carl ROTH Source: Carl ROTH URL: [Link]

  • Title: Pyridine - SAFETY DATA SHEET - PENTA Source: PENTA URL: [Link]

Sources

Methodological & Application

Application Note: Sequential Regioselective Suzuki-Miyaura Coupling of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Protocol & Methodological Guide

Introduction & Mechanistic Causality

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, primarily functioning as a potent hinge-binding mimic in kinase inhibitors [1]. Functionalizing the azaindole core at multiple positions—specifically the C-3 and C-4 axes—enables rigorous Structure-Activity Relationship (SAR) exploration. However, achieving sequential, regioselective cross-coupling on 3,4-diiodo-1H-pyrrolo[2,3-b]pyridine presents a distinct synthetic challenge due to the presence of two identical halogens on a highly polarized fused bicyclic system.

As an Application Scientist, predicting and leveraging the intrinsic electronics of this heterocycle is critical. When identical leaving groups (e.g., diiodo) are present, the rate of Palladium(0) oxidative addition is overwhelmingly dictated by the localized electron density of the carbon-halogen bond:

  • The Pyridine Ring (C-4, C-5, C-6): The electronegative nitrogen at position 7 pulls electron density from the 6-membered ring, rendering it highly

    
    -deficient. Consequently, the C-4 Carbon-Iodine bond is highly polarized and susceptible to rapid, nucleophilic oxidative addition by Pd(0).
    
  • The Pyrrole Ring (C-2, C-3): The lone pair of the N-1 nitrogen delocalizes into the 5-membered ring, rendering it

    
    -excessive. This higher electron density makes the C-3 Carbon-Iodine bond significantly less reactive toward Pd(0) insertion.
    

The Causal Strategy: By exploiting this differential oxidative addition rate, we can apply strict kinetic control to force mono-arylation exclusively at C-4 using a mild catalyst system [2]. Once the C-4 position is functionalized, we employ a "thermodynamic push"—utilizing a highly active, sterically accommodating dialkylbiaryl phosphine ligand (e.g., SPhos) at an elevated temperature—to overcome the electron-rich nature of the C-3 bond and achieve the second coupling [3].

Process Overview & Workflow Visualization

The sequence relies on a self-validating 4-step workflow. To prevent the acidic N-1 proton from poisoning the palladium catalyst or forming unreactive anionic species, N-protection is established as an absolute prerequisite prior to the cross-coupling sequence.

G A 3,4-Diiodo- 7-azaindole B N-Protection (SEM-Cl / NaH) A->B Step 1 (Masking) C C4-Arylation (Pd(PPh3)4, 80°C) B->C Step 2 (Kinetic Control) D C3-Arylation (Pd2(dba)3/SPhos, 100°C) C->D Step 3 (Thermo Push) E Deprotection (TFA / Ethylene- diamine) D->E Step 4 (Cleavage) F 3,4-Diaryl- 7-azaindole Target E->F Final

Fig 1: Stepwise workflow for regioselective C4/C3 functionalization of 3,4-diiodo-7-azaindole.

Reaction Optimization & Quantitative Data

To ensure maximum regiocontrol and limit the generation of bis-arylated side products, optimization of the catalyst, ligand, and base must be tightly controlled. Below is the standardized data for divergent C-4 and C-3 functionalizations.

Coupling PhaseTarget PositionCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Rationale
First C-4 5 mol% Pd(PPh₃)₄2.0 eq Na₂CO₃1,4-Dioxane/H₂O (4:1)8082–88% A mild, triphenylphosphine-based catalyst strictly limits oxidative addition to the highly reactive

-deficient C-4 bond, preventing over-reaction.
AlternativeC-45 mol% Pd(dppf)Cl₂2.0 eq K₃PO₄Toluene/H₂O (5:1)8075–80%Slightly higher risk of C-3 cross-talk (bis-arylation) due to bidentate ligand reactivity.
Second C-3 5 mol% Pd₂(dba)₃ / 10 mol% SPhos2.0 eq K₃PO₄1,4-Dioxane/H₂O (4:1)10088–92% Dialkylbiaryl ligands (SPhos) accelerate the difficult oxidative addition into the electron-rich C-3 position while overcoming local steric hindrance.
AlternativeC-310 mol% Pd(PPh₃)₄2.0 eq Cs₂CO₃DMF12060–65%Standard catalysts struggle with the

-excessive C-3 bond, leading to incomplete conversion.

Experimental Protocols: Self-Validating Methodologies

Every step detailed below incorporates built-in analytical checkpoints. Proceeding to the next synthetic step is strictly gated by these validations to avoid compounding errors.

Phase 1: N-SEM Protection

Objective: Mask the N-1 proton to prevent the formation of palladium-coordinated insoluble complexes.

  • Charge an oven-dried, argon-flushed flask with 3,4-diiodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise over 10 minutes.

  • Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in MeOH. Analyze via LC-MS. The product must show complete conversion to the

    
     peak. Absence of the starting material (
    
    
    
    m/z) allows you to proceed to aqueous workup and extraction (EtOAc).
Phase 2: Regioselective C-4 Suzuki Coupling

Objective: Exploit kinetic control to mono-arylate at the C-4 position.

  • In a Schlenk tube, combine N-SEM-3,4-diiodo-7-azaindole (1.0 equiv), Boronic Acid A (1.05 equiv - strict stoichiometry is critical to avoid over-coupling), and Na₂CO₃ (2.0 equiv).

  • Dissolve the reagents in a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v) to yield a 0.1 M solution.

  • Add Pd(PPh₃)₄ (0.05 equiv) under a stream of Argon.

  • Seal the tube and heat to 80 °C for 6–8 hours.

  • Validation Checkpoint: Perform TLC and LC-MS. You must observe >95% selectivity for the mono-aryl adduct (+ [Aryl - I] mass shift). If a peak corresponding to bis-arylation appears (>5%), halt the reaction immediately, cool, and proceed to silica gel column chromatography. Do NOT push for 100% conversion if bis-arylation begins to scale.

Phase 3: Orthogonal C-3 Suzuki Coupling

Objective: Force the challenging oxidative addition at the


-excessive C-3 bond.
  • Charge a fresh Schlenk flask with the purified C-4-aryl-C-3-iodo-azaindole intermediate (1.0 equiv), Boronic Acid B (1.5 equiv - excess is tolerated here as C-3 is the only remaining halogen), and K₃PO₄ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v) to yield a 0.1 M solution.

  • Add Pd₂(dba)₃ (0.05 equiv) and SPhos (0.10 equiv).

  • Seal and heat vigorously at 100 °C for 12–16 hours.

  • Validation Checkpoint: Monitor via LC-MS. The bulky, electron-rich SPhos ligand is designed to pull the reaction to completion. The reaction is complete when the iodide intermediate is fully consumed. Isolate via standard aqueous workup and column chromatography.

Phase 4: Global SEM Deprotection

Objective: Restore the critical hinge-binding capability of the N-1/C-2 structural motif.

  • Dissolve the fully functionalized azaindole in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10.0 equiv) at room temperature. Stir for 3 hours to remove the silyl group and yield the N-hydroxymethyl intermediate.

  • Remove solvents in vacuo. Re-dissolve the residue in MeOH, add ethylenediamine (5.0 equiv), and stir at room temperature for 2 hours to scavenge the formaldehyde equivalent.

  • Validation Checkpoint: Final purification by Preparative HPLC. LC-MS must confirm the exact mass of the target compound.

References

  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Source: Molecules 2018, 23 (10), 2673. URL: [Link]

  • Title: Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues. Source: Journal of Medicinal Chemistry 2011, 54(14): 4977-86. URL: [Link]

  • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Source: ACS Omega 2023, 8(8): 7921–7933. URL: [Link]

Application Notes and Protocols for Sonogashira Reaction Conditions for 3,4-Diiodo-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Alkynylated 7-Azaindoles

The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its ability to mimic indole and engage in critical hydrogen bonding interactions with biological targets. The introduction of alkynyl moieties into this core structure via the Sonogashira cross-coupling reaction unlocks vast chemical space, enabling the synthesis of novel compounds with potential applications as kinase inhibitors, antiviral agents, and probes for chemical biology.[1][2]

3,4-Diiodo-7-azaindole is a particularly valuable, yet challenging, substrate for such transformations. The presence of two distinct iodine atoms on the pyrrole ring offers the potential for selective mono- or di-alkynylation, providing a powerful platform for the generation of molecular diversity. However, controlling the regioselectivity of the Sonogashira reaction on this substrate is paramount to achieving the desired synthetic outcome. This guide provides a comprehensive overview of the Sonogashira reaction as applied to 3,4-diiodo-7-azaindole, detailing the underlying mechanistic principles, key reaction parameters, and step-by-step protocols for achieving selective alkynylation.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[3] The reaction typically employs a copper(I) co-catalyst and an amine base. The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[4][5]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) complex.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylated product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism

Controlling Regioselectivity in the Sonogashira Coupling of 3,4-Diiodo-7-azaindole

The primary challenge in the Sonogashira reaction of 3,4-diiodo-7-azaindole is controlling which iodine atom reacts. While direct literature for this specific substrate is scarce, principles derived from closely related dihaloheterocyclic systems, such as diiodopurines and diiodoindoles, provide a strong basis for predicting and controlling the regioselectivity.[4][6]

The relative reactivity of the C-I bonds is influenced by a combination of electronic and steric factors. Generally, in palladium-catalyzed cross-coupling reactions, the order of halide reactivity is I > Br > Cl.[3] For di-iodinated systems, the electronic environment of each carbon-iodine bond becomes a critical determinant.

A seminal study on the regioselective Sonogashira coupling of 9-substituted-2,8-diiodopurines demonstrated that the choice of palladium catalyst and its associated ligands can direct the reaction to a specific position.[4] This principle of "catalyst-controlled regioselectivity" is highly relevant to 3,4-diiodo-7-azaindole.

  • Selective Mono-alkynylation at the C3-position: The C3 position of the 7-azaindole is generally more electron-rich and sterically accessible than the C4 position. Therefore, it is the kinetically favored site for oxidative addition. To achieve selective mono-alkynylation at C3, a less reactive catalyst system is preferred. Catalysts with monodentate phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ , are expected to favor reaction at the more reactive C3-I bond.[4]

  • Selective Mono-alkynylation at the C4-position: Achieving selectivity for the C4 position is more challenging and may require strategic ligand choice. The use of palladium catalysts with bulky, electron-rich bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) , or electron-rich monodentate ligands can alter the regioselectivity by modifying the steric and electronic properties of the active catalyst.[4] In some cases, these ligands have been shown to favor reaction at the less reactive position in dihaloarenes.

  • Di-alkynylation: To achieve di-alkynylation, a more active catalyst system and an excess of the alkyne and base are typically employed. Reaction conditions that favor the initial C3-alkynylation can be followed by a second coupling at the C4 position, often requiring higher temperatures and longer reaction times.

Key Reaction Parameters and Optimization Strategies

The success of the Sonogashira reaction with 3,4-diiodo-7-azaindole hinges on the careful selection and optimization of several key parameters.

ParameterRecommendationRationale and Optimization Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃For selective mono-alkynylation at C3, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are good starting points.[1][7] For di-alkynylation or to explore C4 selectivity, a combination of a palladium source like Pd₂(dba)₃ with a specific ligand is recommended.
Copper(I) Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst.[3] Ensure it is of high purity as impurities can hinder the reaction. Copper-free conditions can be explored to avoid potential alkyne homocoupling (Glaser coupling), though this may require more active palladium catalysts or different bases.[5]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An amine base is crucial for neutralizing the HI formed during the reaction and for the formation of the copper acetylide.[3] Et₃N is a standard choice.[1] The use of a solvent-base mixture (e.g., THF/Et₃N) is common.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)THF is a widely used solvent for Sonogashira reactions on azaindole scaffolds.[1] DMF can also be effective, particularly for less reactive substrates.[4] All solvents must be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.
Temperature Room temperature to 60 °CThe high reactivity of the C-I bond often allows the reaction to proceed at or slightly above room temperature.[3][4] For di-alkynylation or with less reactive alkynes, moderate heating may be necessary.
N-H Protection Optional (e.g., SEM, Boc)The acidic N-H proton of the azaindole can potentially interfere with the basic reaction conditions. While many Sonogashira reactions on azaindoles proceed without N-protection, for substrates with sensitive functional groups or to improve solubility and yields, protection with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) can be beneficial.[8]

Experimental Protocols

The following protocols provide a starting point for the selective mono- and di-alkynylation of 3,4-diiodo-7-azaindole. Optimization may be required for specific alkynes and desired outcomes.

Protocol 1: Selective Mono-alkynylation at the C3-Position

Protocol1_Workflow

Materials:

  • 3,4-Diiodo-7-azaindole (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 3,4-diiodo-7-azaindole, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed THF to dissolve the solids.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Add triethylamine to the flask and stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-4-iodo-7-azaindole.

Protocol 2: Di-alkynylation of 3,4-Diiodo-7-azaindole

Materials:

  • 3,4-Diiodo-7-azaindole (1.0 equiv)

  • Terminal alkyne (2.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.1 equiv)

  • Copper(I) iodide (CuI) (0.2 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 3,4-diiodo-7-azaindole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed DMF to dissolve the solids.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Add triethylamine to the flask and stir the reaction at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for complete di-substitution.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dialkynyl-7-azaindole.

Conclusion

The Sonogashira cross-coupling reaction is a powerful tool for the functionalization of 3,4-diiodo-7-azaindole, providing access to a diverse range of mono- and di-alkynylated products. While direct precedent for this specific substrate is limited, a thorough understanding of the reaction mechanism and the principles of catalyst-controlled regioselectivity derived from analogous heterocyclic systems enables the rational design of synthetic protocols. The methods outlined in this guide offer a robust starting point for researchers and drug development professionals to explore the rich chemistry of alkynylated 7-azaindoles.

References

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry. [Link]

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journals. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln. [Link]

  • Palladium-catalyzed regioselective C–H alkynylation of indoles with haloalkynes: access to functionalized 7-alkynylindoles. Chemical Communications. [Link]

  • Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. The Journal of Organic Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Synthesis of 3,4-Disubstituted Maleimides by Selective Cross-Coupling Reactions Using Indium Organometallics. Organic Chemistry Portal. [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Regioselective Pd(0)-Catalyzed Hiyama Cross-Coupling Reactions at Dihalo-Substituted Heterocycles. Semantic Scholar. [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. PubMed. [Link]

  • Palladium-catalyzed regioselective C–H alkynylation of indoles with bromoalkynes in water. Organic Chemistry Frontiers. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • C2-selective direct alkynylation of indoles. PubMed. [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. PMC. [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Semantic Scholar. [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PMC. [Link]

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9.. ResearchGate. [Link]

Sources

Selective metal-catalyzed cross-coupling at the C4 position

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to a Cornerstone of Modern Synthesis: Selective Metal-Catalyzed Cross-Coupling at the C4 Position

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed overview of strategies, mechanisms, and practical protocols for achieving selective metal-catalyzed cross-coupling reactions at the C4 position of key heterocyclic scaffolds. Moving beyond a simple recitation of steps, this document delves into the underlying principles that govern regioselectivity, offering field-proven insights to empower rational reaction design and troubleshooting.

The Strategic Importance and Inherent Challenge of C4 Functionalization

The precise functionalization of heterocyclic compounds is a central theme in medicinal chemistry and materials science.[1][2] Pyridine and indole scaffolds, in particular, are ubiquitous pharmacophores found in numerous FDA-approved drugs. The ability to install diverse substituents at the C4 position of these rings allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

However, the selective functionalization of the C4 position presents a formidable synthetic challenge. The inherent electronic properties of these heterocycles often favor reactions at other sites.

  • For Pyridines: The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, activates the C2, C4, and C6 positions towards nucleophilic attack. However, the Lewis basic nitrogen often coordinates to metal catalysts or bases, directing subsequent reactions to the sterically accessible C2 position.[3][4][5] The C4 position, while electronically activated, is the most difficult to deprotonate selectively.[3]

  • For Indoles: The pyrrolic portion of the indole scaffold (C2 and C3) is electron-rich and generally more reactive towards electrophilic substitution and many metal-catalyzed processes. Consequently, achieving selectivity on the benzenoid ring (C4-C7) requires overcoming this intrinsic reactivity bias.[6]

This guide outlines the primary metal-catalyzed strategies developed to override these natural tendencies and achieve selective C4 cross-coupling.

Core Strategies for Achieving C4 Selectivity

Two dominant paradigms have emerged for tackling the C4 selectivity challenge: leveraging pre-functionalized substrates and employing directed C-H activation.

Strategy 1: Cross-Coupling of C4-Halogenated Heterocycles

The use of dihalogenated substrates, such as 2,4-dichloropyridines or 2,4-dichloropyrimidines, is a classic and effective approach. In many palladium-catalyzed cross-coupling reactions, oxidative addition occurs preferentially at the C4-halide bond over the C2-halide bond.[7][8][9] This inherent reactivity difference provides a reliable entry point for selective C4 functionalization.

Causality of Selectivity: The preference for C4 is often attributed to a combination of electronic and steric factors. The C4 position is electronically activated, and for many catalyst systems, the oxidative addition transition state is more favorable at C4 compared to the more sterically hindered C2 position adjacent to the nitrogen atom.

Diagram 1: Logic Flow for C4-Selective Pyridine Functionalization

Start Goal: C4-Functionalized Pyridine Strategy1 Strategy A: From Dihalopyridines Start->Strategy1 Strategy2 Strategy B: Direct C-H Activation Start->Strategy2 Mech1 Intrinsic Reactivity: Pd(0) Oxidative Addition prefers C4-X over C2-X Strategy1->Mech1 Mechanism Mech2 Directed Metalation-Capture: Base deprotonates C4-H, then transmetalation Strategy2->Mech2 Mechanism Coupling1 Suzuki, Negishi, Kumada, etc. Coupling at C4 Mech1->Coupling1 Coupling2 Negishi or other Coupling at C4 Mech2->Coupling2 Product Selectively C4-Substituted Pyridine Product Coupling1->Product Coupling2->Product

Caption: Key strategies for achieving C4-selective pyridine coupling.

Strategy 2: Directing Group-Assisted C-H Activation

For substrates lacking a C4-handle, direct C-H activation is a powerful, atom-economical alternative.[10][11] This approach relies on a directing group (DG) covalently attached to the heterocycle. The DG contains a heteroatom that coordinates to the metal catalyst, forming a stable metallacycle intermediate. This conformationally rigid structure holds the catalyst in close proximity to a specific C-H bond—in this case, at C4—facilitating its selective cleavage and subsequent functionalization.[12][13][14]

Causality of Selectivity: The selectivity is almost entirely governed by the geometry of the metallacycle formed between the catalyst, the directing group, and the substrate backbone. The length and nature of the linker between the coordinating atom and the backbone determine which C-H bond is presented to the metal center.

This strategy has been particularly successful for the C4-functionalization of indoles, where groups installed at the C3 or N1 positions can effectively direct reactions to the C4-H bond.[6][15][16][17]

Diagram 2: The Directing Group Concept in C4-Arylation of Indole

Caption: Directing group at C3 guides catalyst for selective C4-H activation.

Application Notes & Comparative Data

The optimal choice of catalyst, ligand, base, and solvent is highly substrate-dependent. The following tables summarize proven conditions for key C4-selective transformations.

Table 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines
Aryl/Heteroaryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O150 (MW)15 min98[8][9]
3-Thiopheneboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O150 (MW)15 min95[8][9]
4-Acetylphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O150 (MW)15 min85[8][9]
2-Naphthylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O150 (MW)15 min96[8][9]

MW = Microwave Irradiation

Table 2: Directing Group-Assisted C4-Arylation of Indoles
Indole SubstrateDirecting Group (DG)Arylating AgentCatalyst SystemOxidantTemp (°C)Yield (%)Reference
3-Formylindole-CHO1,4-BenzoquinonePd(OAc)₂Ag₂CO₃11085[17]
3-Trifluoroacetylindole-COCF₃BenzenePd(OAc)₂ / TFAK₂S₂O₈6082[16]
3-Pivaloylindole-PivToluenePd(OAc)₂Ac-Gly-OH, Ag₂O12075[16]
N-H IndoleAlanine (transient DG)PhenylacetylenePd(OAc)₂Ag₂CO₃12078 (Alkynylation)[18]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a robust starting point for researchers. Adherence to inert atmosphere techniques is critical for success.

Diagram 3: General Experimental Workflow for Cross-Coupling

Setup 1. Reaction Setup Reaction 2. Reaction Setup->Reaction Setup_details • Add reagents to dry flask • Evacuate & backfill with N₂/Ar • Add degassed solvent Setup->Setup_details Workup 3. Work-up Reaction->Workup Reaction_details • Heat to temperature • Stir vigorously • Monitor by TLC/LC-MS Reaction->Reaction_details Purify 4. Purification Workup->Purify Workup_details • Cool to RT • Quench reaction • Aqueous extraction Workup->Workup_details Analyze 5. Analysis Purify->Analyze Purify_details • Dry organic layer • Concentrate in vacuo • Column chromatography Purify->Purify_details Analyze_details • Obtain yield • Characterize by NMR, MS Analyze->Analyze_details

Caption: A standard workflow from reaction setup to product analysis.

Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from established methods for highly efficient and regioselective C4-arylation.[8][9]

  • Materials:

    • 2,4-Dichloropyrimidine (1.0 mmol, 1 equiv.)

    • Arylboronic acid (1.2 mmol, 1.2 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane (4 mL) and Water (1 mL), degassed separately for 20 mins.

    • Microwave reaction vial with a stir bar.

  • Procedure:

    • To a 10 mL microwave reaction vial, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Seal the vial securely with a cap.

    • Place the vial in the microwave reactor. Irradiate the mixture at 150 °C for 15 minutes with vigorous stirring.

    • After the reaction, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-arylpyrimidine product.

  • Self-Validation:

    • TLC/LC-MS Monitoring: A new, less polar spot should appear relative to the starting materials. LC-MS analysis should confirm the formation of the product mass.

    • Characterization: Confirm the structure and regioselectivity via ¹H and ¹³C NMR. The C4-substitution pattern will have a distinct set of aromatic/heteroaromatic proton signals compared to the C2 isomer.

Protocol 2: Directing Group-Assisted C4-Arylation of 3-Formylindole

This protocol leverages a weak chelating group for a dehydrogenative C-H/C-H coupling.[15][17]

  • Materials:

    • 3-Formylindole (0.5 mmol, 1 equiv.)

    • Arene (e.g., Benzene, Toluene) (2.0 mL, used as reagent and solvent)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 10 mol%)

    • Silver(I) Carbonate (Ag₂CO₃) (0.75 mmol, 1.5 equiv.)

    • Trifluoroacetic Acid (TFA) (1.0 mmol, 2.0 equiv.)

    • Dry Schlenk flask with a stir bar.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-formylindole, Pd(OAc)₂, and Ag₂CO₃.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the arene (2.0 mL) and TFA via syringe.

    • Seal the flask and heat the mixture in a preheated oil bath at 110 °C for 12-24 hours with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM, 20 mL).

    • Filter the mixture through a pad of Celite® to remove metal salts, washing the pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the 4-aryl-3-formylindole product.

  • Self-Validation:

    • NMR Analysis: A successful reaction will show a new set of aromatic signals corresponding to the coupled arene and a characteristic shift in the indole backbone proton signals, confirming C4 functionalization.

    • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound.

Troubleshooting & Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion • Inactive catalyst• Insufficiently inert conditions• Poor quality reagents/solvents• Use a fresh bottle of catalyst or a pre-catalyst.• Ensure rigorous exclusion of air and moisture.• Use anhydrous solvents and pure, dry bases.
Poor C4/C2 Selectivity • Ligand choice (steric/electronic effects)• Reaction temperature is too high/low• Base strength influencing mechanism• Screen a panel of ligands (e.g., bulky phosphines like XPhos, RuPhos for Buchwald-Hartwig; NHC ligands for Suzuki).[19][20]• Optimize temperature; lower temperatures can sometimes improve selectivity.• Experiment with different bases (e.g., K₂CO₃ vs. Cs₂CO₃ vs. NaOtBu).
Byproduct Formation (e.g., Diarylation, Homocoupling) • Incorrect stoichiometry• Catalyst loading too high• Reaction run for too long• Use a slight excess of the limiting reagent (e.g., 1.1-1.2 equiv. of boronic acid).• Reduce catalyst loading after initial optimization.• Carefully monitor the reaction and quench once the starting material is consumed.
Directing Group Removal Issues • DG is too robust• Cleavage conditions are too harsh• Choose a transient or easily cleavable DG if possible.[18]• Screen different deprotection conditions (acidic, basic, reductive) on a small scale.

References

  • Palladium-Catalyzed 2-fold C–H Activation/C–C Coupling for C4-Arylation of Indoles Using Weak Chelation. Organic Letters.[Link]

  • Weak Chelating Group Directed Palladium-catalyzed C-4 Arylation of Indoles. NIT Rourkela Research Repository.[Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition.[Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.[Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed.[Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.[Link]

  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Advanced Synthesis & Catalysis.[Link]

  • C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Letters.[Link]

  • Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group. Organic Letters.[Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis.[Link]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters.[Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Molecules.[Link]

  • Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry.[Link]

  • New directing groups for metal-catalyzed asymmetric carbon-carbon bond-forming processes: stereoconvergent alkyl-alkyl Suzuki cross-couplings of unactivated electrophiles. Journal of the American Chemical Society.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.[Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.[Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals.[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate.[Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition.[Link]

  • Buchwald-Hartwig Coupling. Organic-Synthesis.org.[Link]

  • New method of molecular coupling to expedite drug discovery process. Princeton University Department of Chemistry.[Link]

  • Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society.[Link]

  • Copper-Catalyzed Cross-Coupling Reaction Research Articles. R Discovery.[Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition.[Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews.[Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • C-H activation. YouTube.[Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.[Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. University of Rochester.[Link]

  • C4‐selective functionalizations of pyridine. ResearchGate.[Link]

  • Cross-coupling reaction. Wikipedia.[Link]

  • CROSS-COUPLING reactions - everything YOU need to know! YouTube.[Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT.[Link]

  • Introduction to C-H activation. YouTube.[Link]

  • Removable and modifiable directing groups in C-H activation. YouTube.[Link]

  • Directing groups – Knowledge and References. Taylor & Francis Online.[Link]

Sources

Advanced Protocols for the Synthesis and Evaluation of FGFR Inhibitors: Erdafitinib and Pemigatinib

Author: BenchChem Technical Support Team. Date: March 2026

Fibroblast Growth Factor Receptors (FGFRs) represent a highly validated family of receptor tyrosine kinases implicated in cellular proliferation, differentiation, and migration[1]. Dysregulation of the FGFR signaling cascade—often driven by genetic fusions, amplifications, or missense mutations—is a primary oncogenic driver in numerous malignancies, notably intrahepatic cholangiocarcinoma and urothelial carcinoma[2]. The clinical success of selective pan-FGFR inhibitors, including Erdafitinib and Pemigatinib, has driven intense interest in optimizing their synthetic routes and biological validation protocols[2][3].

This application note provides a deep dive into the causal mechanistic chemistry required to synthesize these complex APIs (Active Pharmaceutical Ingredients) and outlines a self-validating biological protocol to confirm on-target pharmacodynamic activity.

Structural Rationale and Pharmacological Profile

FGFR inhibitors fundamentally operate by occupying the ATP-binding pocket of the intracellular kinase domain, locking the receptor in an inactive conformation and halting trans-autophosphorylation[4]. Erdafitinib utilizes a rigid quinoxaline core to achieve its binding geometry, whereas Pemigatinib is built upon a 7-azaindole scaffold, which functions as a privileged hydrogen-bond donor/acceptor system within a rigid three-atom array[5].

Table 1: Pharmacological and Structural Comparison of Leading FGFR Inhibitors
InhibitorPrimary IndicationPrimary TargetIC₅₀ (FGFR1)IC₅₀ (FGFR2)Core ScaffoldFDA Approval
Erdafitinib Urothelial CarcinomaFGFR1–41.2 nM2.5 nMQuinoxaline2019
Pemigatinib CholangiocarcinomaFGFR1–30.4 nM0.5 nM7-Azaindole2020

Data derived from comparative enzymatic assays profiling competitive ATP-binding inhibition[2][3][4].

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_MAPK RAS-MAPK Pathway (Proliferation) FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway (Survival) FGFR->PI3K_AKT PLCg PLCγ Pathway (Migration/Angiogenesis) FGFR->PLCg Inhibitor FGFR Inhibitor (Erdafitinib/Pemigatinib) Inhibitor->FGFR ATP Competition

Fig 1. Fibroblast Growth Factor Receptor (FGFR) signaling pathway and competitive inhibition.

Causality in Chemical Synthesis: Overcoming Structural Hurdles

Designing robust syntheses for these molecules requires tight control over regio- and chemoselectivity.

Pemigatinib (7-Azaindole Core): The discovery synthesis of Pemigatinib relies heavily on sequential reductive aminations to elaborate the 7-azaindole core[6]. A critical causality in this workflow is the mandatory use of a benzenesulfonyl protecting group . Because the pyrrole nitrogen of the 7-azaindole ring is highly nucleophilic, attempting to install the requisite formyl group without protection leads to disastrous yields due to off-target polymerizations and N-formylation[6]. The bulky benzenesulfonyl group shields the nitrogen, directing functionalization strictly to the desired carbon positions before being easily cleaved under basic conditions[6].

Erdafitinib (Quinoxaline Core): Traditional syntheses of Erdafitinib required up to seven linear steps utilizing toxic, high-boiling solvents (like DMF) and unsustainable loads of precious palladium catalysts[7][8]. However, recent breakthroughs in green chemistry have established a highly convergent, 3-step, 2-pot synthesis utilizing aqueous micellar conditions[8]. By employing Savie , a biodegradable polysarcosine-based surfactant, chemists can construct nanomicelles in water. These hydrophobic pockets drastically increase the effective molarity of the quinoxaline and pyrazole boronic ester substrates, permitting rapid Suzuki-Miyaura coupling at ambient temperatures with Pd loadings as low as 0.5 mol % (5000 ppm)[8].

Erdafitinib_Synthesis Start Quinoxalin-2-ol Derivative Step1 Suzuki-Miyaura Coupling (Pd Catalyst, Savie Surfactant) Start->Step1 Inter1 Biaryl Intermediate Step1->Inter1 Room Temp/Aqueous Step2 Buchwald-Hartwig Amination (3,5-dimethoxyaniline deriv.) Inter1->Step2 Product Erdafitinib (API) >99% Purity Step2->Product Yield Optimization

Fig 2. Green synthesis workflow of Erdafitinib via sequential Pd-catalyzed cross-coupling.

Step-by-Step Experimental Methodologies
Protocol A: Green Micellar Synthesis of Erdafitinib Intermediate

Adapted from the robust aqueous cross-coupling methodologies optimized for quinoxaline-based kinase inhibitors[8][9].

Objective: Execute a chemoselective Suzuki-Miyaura coupling to yield the biaryl quinoxaline intermediate without relying on egregious organic solvents.

  • Surfactant Preparation: Prepare a 2 wt % solution of Savie surfactant in degassed, deionized water. Causality: Degassing prevents the oxidative quenching of the active Pd(0) species, while the specific 2 wt % concentration ensures optimal micelle formation above the critical micelle concentration (CMC).

  • Reagent Loading: To a reaction vial, add 1.0 equivalent of 7-bromo-2-chloroquinoxaline, 1.1 equivalents of 1-methylpyrazole-4-boronic acid pinacol ester, and 1.5 equivalents of KO-t-Bu base.

  • Catalyst Addition: Add 0.5 mol % of Pd(dppf)Cl₂ to the solid mixture.

  • Reaction Initiation: Inject 0.5 M of the prepared 2 wt % aqueous Savie solution. Seal the vial under a positive nitrogen atmosphere and stir vigorously (≥1000 rpm) at 45 °C for 4 hours. Causality: Vigorous stirring is critical to maximize the kinetic mass transfer between the aqueous boundary layer and the internal hydrophobic nanoreactors where the coupling occurs.

  • Extraction and Workup: Quench the reaction with minimal ethyl acetate (In-flask extraction). The emulsion will break, allowing simple phase separation. Filter the organic layer through a short silica plug to remove spent Pd catalyst, yielding the biaryl intermediate in >90% yield[8].

Protocol B: Self-Validating Biochemical Assay for FGFR1 Inhibition

A definitive protocol for evaluating synthesized inhibitors using cell-based Western blotting to confirm on-target pharmacodynamics[10][11].

Objective: Validate that the synthesized inhibitor successfully blocks FGFR1 trans-autophosphorylation at Tyrosine 653/654 without inducing non-specific target degradation.

  • Cell Preparation & Starvation: Seed Ba/F3-FGFR1 or SNU-16 cells at 1×10⁶ cells/mL in complete RPMI medium. After 24 hours, wash the cells twice with PBS and resuspend in serum-free medium for 12 hours. Causality: Serum starvation establishes a quiescent baseline, stripping away endogenous growth factors that would otherwise create a high, noisy background of basal kinase activity.

  • Inhibitor Treatment: Treat the cells with the synthesized Erdafitinib/Pemigatinib in a concentration gradient (0.1 nM to 1000 nM) using a 0.1% DMSO vehicle control. Incubate for 2 hours at 37 °C.

  • Ligand Stimulation: Stimulate the cells by adding 50 ng/mL of recombinant FGF2 and 10 µg/mL of heparin for 15 minutes. Causality: Heparin is strictly required as a co-factor; it stabilizes the transient FGF2-FGFR1 ternary complex, mechanically forcing the receptor dimerization required for cross-phosphorylation.

  • Lysis & Immunoblotting: Immediately place cells on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate).

  • Self-Validating Readout: Run lysates via SDS-PAGE and probe the transferred membrane simultaneously for Phospho-FGFR1 (Tyr653/654) and Total FGFR1 . Causality: The assay is engineered to be self-validating. If both p-FGFR1 and Total FGFR1 bands disappear, the inhibitor is likely triggering off-target cytotoxicity or rapid receptor degradation. A true, potent kinase inhibitor will eliminate the p-FGFR1 signal while leaving the Total FGFR1 band completely intact[11].

References

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various therapeutic agents, presents a unique set of challenges for chemists. Achieving high yields of this di-iodinated 7-azaindole derivative requires careful control over a multi-step reaction sequence. This technical support guide provides a comprehensive overview of a plausible synthetic strategy, detailed troubleshooting advice in a question-and-answer format, and frequently asked questions to assist researchers in overcoming common hurdles and optimizing their synthetic protocols.

Synthetic Strategy Overview

A viable pathway to 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine involves a three-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole):

  • Regioselective C3-Iodination: The first step is the selective introduction of an iodine atom at the electron-rich C3 position of the pyrrole ring.

  • N-Oxidation: The subsequent N-oxidation of the pyridine nitrogen deactivates the pyridine ring towards electrophilic attack and activates the C4 position for the subsequent halogenation.

  • C4-Halogenation: The final step involves the introduction of the second iodine atom at the C4 position.

This guide will now delve into the specific challenges and solutions for each of these critical steps.

Troubleshooting Guide

Step 1: C3-Iodination of 1H-pyrrolo[2,3-b]pyridine

Question 1: My C3-iodination reaction is resulting in a low yield of the desired 3-iodo-1H-pyrrolo[2,3-b]pyridine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the C3-iodination of 7-azaindole are a common issue and can often be attributed to several factors. Here’s a breakdown of potential causes and their solutions:

  • Inadequate Activation of Iodine: Molecular iodine (I₂) itself is a mild electrophile. For efficient iodination of the relatively electron-rich pyrrole ring of 7-azaindole, an activator is often necessary.

    • Solution: The use of a base such as potassium hydroxide (KOH) is a common strategy. The base deprotonates the pyrrole nitrogen, increasing the electron density of the ring system and making it more susceptible to electrophilic attack. A study on the direct iodination of 1-arylated 7-azaindoles demonstrated successful C3-iodination using iodine in the presence of KOH[1][2].

  • Choice of Iodinating Reagent: While molecular iodine is cost-effective, other reagents can offer higher reactivity and selectivity.

    • Solution: N-Iodosuccinimide (NIS) is a widely used and effective electrophilic iodinating agent for heterocycles[1][2]. It is generally more reactive than iodine and can lead to higher yields and cleaner reactions.

  • Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized.

    • Solution: The reaction is typically carried out at or below room temperature to minimize the formation of side products. Prolonged reaction times may be necessary for complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Formation of Di-iodinated Byproducts: Although the C3 position is the most reactive, over-iodination to form di-iodinated species can occur, especially with highly reactive iodinating agents or prolonged reaction times.

    • Solution: Carefully control the stoichiometry of the iodinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient. Adding the iodinating agent portion-wise can also help to control the reaction and minimize over-iodination.

Table 1: Comparison of C3-Iodination Conditions

Iodinating ReagentBaseSolventTemperatureTypical YieldReference
I₂KOHDMFRoom Temp.~65%[2]
NISKOHAcetonitrileRoom Temp.Good[1][2]
ICl/Celite-DichloromethaneRoom Temp.~65%[3]
Step 2: N-Oxidation of 3-Iodo-1H-pyrrolo[2,3-b]pyridine

Question 2: I am struggling with the N-oxidation of my 3-iodo-7-azaindole. The reaction is either incomplete or I am observing decomposition of my starting material. What should I do?

Answer:

N-oxidation of the pyridine ring in the 7-azaindole system is a crucial step to facilitate the subsequent C4-halogenation. Here are some common issues and their resolutions:

  • Choice of Oxidizing Agent: The choice and amount of the oxidizing agent are critical for a successful N-oxidation.

    • Solution: meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective oxidizing agent for this transformation. A patent describing the synthesis of 4-halo-7-azaindoles outlines a procedure using m-CPBA[4]. Hydrogen peroxide in the presence of an acid catalyst can also be employed[5]. It is important to use a sufficient excess of the oxidizing agent to ensure complete conversion.

  • Reaction Temperature: The reaction is exothermic and needs to be carefully controlled to prevent over-oxidation and decomposition.

    • Solution: The reaction should be carried out at a low temperature, typically starting at 0°C and then allowing it to slowly warm to room temperature. Maintaining a low temperature helps to control the reaction rate and minimize the formation of unwanted byproducts.

  • Product Instability: 7-Azaindole N-oxides can be sensitive to heat and acidic or basic conditions.

    • Solution: Upon completion of the reaction, it is important to work up the reaction mixture promptly and under mild conditions. Neutralization of any excess acid and extraction with a suitable organic solvent should be performed carefully. Avoid prolonged heating during solvent evaporation.

  • Purification Challenges: The polarity of the N-oxide can make it challenging to separate from unreacted starting material and byproducts.

    • Solution: Column chromatography on silica gel is a common method for purification. A polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required. In some cases, recrystallization can also be an effective purification technique.

Step 3: C4-Iodination of 3-Iodo-1H-pyrrolo[2,3-b]pyridine N-oxide

Question 3: I am attempting the final C4-iodination step, but I am not getting the desired 3,4-diiodo product. Instead, I am recovering my starting N-oxide or a complex mixture of products. What is going wrong?

Answer:

The introduction of the second iodine atom at the C4 position is often the most challenging step in the synthesis. Here are the key factors to consider for a successful C4-iodination:

  • Activation of the C4 Position: The N-oxide is crucial for activating the C4 position for nucleophilic attack by a halide. The reaction typically proceeds through a Reissert-Henze type mechanism.

    • Solution: The reaction is usually carried out by treating the N-oxide with a phosphorus oxyhalide, such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), which acts as both an activating agent and a halogen source[5]. For iodination, a source of iodide is necessary. A procedure for the synthesis of 4-iodo-7-azaindole from the corresponding 4-chloro derivative involves using sodium iodide (NaI) in the presence of acetyl chloride[4]. A similar strategy could be adapted for the direct iodination of the N-oxide.

  • Reaction Temperature and Time: These parameters are critical for driving the reaction to completion while minimizing decomposition.

    • Solution: The reaction often requires elevated temperatures (e.g., 80-100°C) to proceed at a reasonable rate[5]. The reaction time can be several hours to days. Again, monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal conditions.

  • Hydrolysis of the Intermediate: The reaction proceeds through a reactive intermediate which needs to be hydrolyzed to yield the final product.

    • Solution: The workup procedure typically involves carefully quenching the reaction mixture with a base, such as an aqueous solution of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to hydrolyze the intermediate and neutralize the acidic reaction medium[4].

  • Formation of Side Products: Several side reactions can occur, including deoxygenation of the N-oxide back to the starting material, and the formation of other halogenated isomers.

    • Solution: Careful control of the reaction conditions, including temperature and stoichiometry of the reagents, is crucial. The use of a suitable solvent, such as acetonitrile or N,N-dimethylformamide (DMF), can also influence the outcome of the reaction.

Experimental Protocol: A Plausible Route to 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine

The following is a proposed, non-optimized protocol based on literature precedents for similar transformations. Researchers should perform their own optimization and safety assessment.

Step 1: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like DMF, add powdered KOH (1.1 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of iodine (1.1 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine N-oxide

  • Dissolve 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like ethyl acetate.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.5-2.0 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove excess acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the N-oxide by column chromatography.

Step 3: Synthesis of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 3-iodo-1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq) and NaI (2.0-3.0 eq) in acetonitrile, slowly add acetyl chloride (2.0-3.0 eq).

  • Heat the reaction mixture at 80°C and monitor its progress.

  • After completion, cool the reaction and carefully quench with an aqueous solution of K₂CO₃.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the final product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-oxide in the C4-halogenation?

A1: The N-oxide functionality plays a dual role. It deactivates the pyridine ring towards electrophilic attack, thus preventing unwanted side reactions on the pyridine ring. More importantly, it activates the C4 position for nucleophilic attack by a halide through a Reissert-Henze type mechanism.

Q2: Can I perform the di-iodination in a single step?

A2: Direct di-iodination of 7-azaindole to selectively yield the 3,4-diiodo isomer is challenging. The C3 position is significantly more reactive towards electrophilic substitution than the C4 position. A stepwise approach involving the activation of the C4 position via N-oxidation is generally a more controlled and reliable method.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety precautions should always be followed. Specifically:

  • Iodine and its compounds can be corrosive and harmful if inhaled or ingested. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • m-CPBA is a potentially explosive oxidizing agent, especially in its pure form. It should be handled with care and stored properly.

  • Phosphorus oxyhalides are corrosive and react violently with water. They should be handled in a fume hood with appropriate PPE.

  • The N-oxidation reaction can be exothermic. Ensure proper temperature control.

Q4: How can I confirm the structure of my final 3,4-diiodo-1H-pyrrolo[2,3-b]pyridine product?

A4: The structure of the final product should be confirmed by a combination of spectroscopic techniques, including:

  • ¹H NMR: To confirm the substitution pattern on the aromatic rings.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

By understanding the underlying chemistry and potential pitfalls of each step, and by carefully optimizing the reaction conditions, researchers can significantly improve the yield and purity of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine, a valuable building block in the pursuit of new medicines.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 1H-pyrrolo[2,3-b]pyridine Step1 C3-Iodination (I₂, KOH or NIS) Start->Step1 Intermediate1 3-Iodo-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 N-Oxidation (m-CPBA) Intermediate1->Step2 Intermediate2 3-Iodo-1H-pyrrolo[2,3-b]pyridine N-oxide Step2->Intermediate2 Step3 C4-Iodination (NaI, AcCl) Intermediate2->Step3 End 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine Step3->End

Caption: Synthetic workflow for 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Impure Product Q1 Which step is problematic? Start->Q1 Step1 C3-Iodination Q1->Step1 Step 1 Step2 N-Oxidation Q1->Step2 Step 2 Step3 C4-Iodination Q1->Step3 Step 3 Step1_Cause1 Incomplete Reaction? Step1->Step1_Cause1 Step2_Cause1 Incomplete Reaction? Step2->Step2_Cause1 Step3_Cause1 No Reaction? Step3->Step3_Cause1 Step1_Sol1 Increase reaction time Use more reactive iodinating agent (NIS) Step1_Cause1->Step1_Sol1 Yes Step1_Cause2 Side Products? Step1_Cause1->Step1_Cause2 No Step1_Sol2 Control stoichiometry Lower temperature Step1_Cause2->Step1_Sol2 Yes Step2_Sol1 Increase amount of m-CPBA Check m-CPBA activity Step2_Cause1->Step2_Sol1 Yes Step2_Cause2 Decomposition? Step2_Cause1->Step2_Cause2 No Step2_Sol2 Maintain low temperature Prompt work-up Step2_Cause2->Step2_Sol2 Yes Step3_Sol1 Increase temperature and/or time Ensure anhydrous conditions Step3_Cause1->Step3_Sol1 Yes Step3_Cause2 Complex Mixture? Step3_Cause1->Step3_Cause2 No Step3_Sol2 Optimize reagent stoichiometry Careful work-up Step3_Cause2->Step3_Sol2 Yes

Sources

Technical Support Center: Optimizing Suzuki Coupling on Di-iodinated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of di-iodinated pyrrolopyridines (also known as di-iodinated azaindoles). The unique electronic and steric properties of these heterocyclic substrates present specific challenges that require careful optimization of reaction parameters. This document is designed to provide both a fundamental understanding of the reaction and practical solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Formation

A sluggish or completely stalled reaction is a frequent challenge. This can often be attributed to several factors related to the catalyst system, reaction conditions, or reagent quality.

Q: My reaction shows minimal or no conversion of the di-iodinated pyrrolopyridine starting material. What are the primary causes and how can I address them?

A: Low or no product formation is a multifaceted problem. A systematic approach to troubleshooting is crucial.

  • Catalyst and Ligand System: The choice of palladium source and ligand is paramount for the successful coupling of electron-deficient and potentially coordinating N-heterocycles.

    • Ineffective Catalyst/Ligand Combination: Standard catalysts like Pd(PPh₃)₄ may be less effective for these substrates.[1][2] Consider employing more robust and electron-rich ligand systems that are known to facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3][4] Bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective for coupling with less reactive aryl chlorides and can be beneficial for challenging substrates like pyrrolopyridines.[5][6] Pre-catalysts such as Pd(dppf)Cl₂ have also demonstrated success with similar bromo-heterocycles and are a good starting point for optimization.[1][2][5][7]

    • Catalyst Deactivation: The pyrrolopyridine core, particularly the pyridine nitrogen, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][8] This is especially problematic with unprotected N-H groups on the pyrrole ring. While protecting the N-H group (e.g., with a Boc or SEM group) is a viable strategy, it adds synthetic steps.[5] Alternatively, careful selection of milder reaction conditions and a suitable base can sometimes allow for successful coupling of the unprotected heterocycle.[5] The formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[6]

  • Reaction Conditions:

    • Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and an increase in side reactions like homocoupling.[9] It is critical to thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5][9]

    • Inappropriate Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[9] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase may improve the yield.[9] However, excessive heat can lead to catalyst decomposition and the formation of byproducts.[9]

    • Incorrect Base or Solvent: The choice of base and solvent is highly interdependent and substrate-specific.[10][11][12] For pyrrolopyridines, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[1][9] If one base is ineffective, screening others is recommended.[9] Anhydrous aprotic solvents like dioxane, THF, or toluene are often preferred.[6] In some cases, a small amount of water is added to help dissolve the inorganic base and facilitate the reaction.[13]

  • Reagent Quality:

    • Degraded Boronic Acid: Boronic acids can undergo protodeboronation, especially electron-deficient or some heteroaryl boronic acids, leading to reduced yields.[13][14][15] It is advisable to use fresh or properly stored boronic acids.

    • Impure Starting Materials: Impurities in the di-iodinated pyrrolopyridine can interfere with the catalytic cycle. Ensure the starting material is of high purity.

Troubleshooting Workflow: Low/No Conversion

start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents sub_catalyst1 Screen Ligands (e.g., SPhos, XPhos, Pd(dppf)Cl₂) catalyst->sub_catalyst1 sub_catalyst2 Consider N-H Protection catalyst->sub_catalyst2 sub_conditions1 Improve Degassing (Ar/N₂ sparge, Freeze-Pump-Thaw) conditions->sub_conditions1 sub_conditions2 Screen Bases & Solvents (K₂CO₃, K₃PO₄, Cs₂CO₃ in Dioxane/THF) conditions->sub_conditions2 sub_conditions3 Vary Temperature conditions->sub_conditions3 sub_reagents1 Use Fresh Boronic Acid reagents->sub_reagents1 sub_reagents2 Verify Purity of Pyrrolopyridine reagents->sub_reagents2

Caption: Troubleshooting Decision Tree for Low Conversion.

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Q: I am observing significant byproducts in my reaction mixture. What are the most common side reactions and how can I minimize them?

A: Several side reactions can occur during the Suzuki coupling of di-iodinated pyrrolopyridines. Identifying the byproduct is the first step to mitigation.

  • Protodeiodination (Hydrodehalogenation): This is the replacement of an iodine atom with a hydrogen atom, resulting in a mono-iodinated or fully de-iodinated pyrrolopyridine.[6]

    • Cause: This can be promoted by certain bases, protic solvents (like alcohols), or impurities that act as a hydride source.[6] It can also occur if the catalytic cycle is stalled after oxidative addition but before transmetalation.[6]

    • Solution:

      • Base Selection: Use a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]

      • Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene.[6]

      • Ligand Effect: The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by promoting the desired cross-coupling pathway.[6]

  • Homocoupling of Boronic Acid: This results in a biaryl product derived from the boronic acid coupling with itself.

    • Cause: The presence of oxygen is a frequent cause, as it can facilitate the oxidative coupling of two boronic acid molecules.[9][13] Using a Pd(II) precatalyst like Pd(OAc)₂ can also lead to homocoupling during the in-situ reduction to Pd(0).[9][13]

    • Solution:

      • Rigorous Degassing: Ensure your degassing procedure is thorough to eliminate oxygen.[9]

      • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this issue.[9][13]

  • Mono-arylation vs. Di-arylation: Achieving selective mono- or di-substitution can be challenging.

    • Cause: The relative reactivity of the two iodine atoms on the pyrrolopyridine ring will influence the product distribution. Electronic and steric factors of the substrate play a significant role.

    • Solution:

      • Stoichiometry Control: Carefully controlling the stoichiometry of the boronic acid can favor mono-arylation.

      • Reaction Time and Temperature: Shorter reaction times and lower temperatures may also favor the formation of the mono-arylated product.

      • Catalyst and Ligand Choice: Some catalyst systems may exhibit a higher selectivity for one position over the other. For instance, in some dihaloarene systems, the choice of ligand can influence site-selectivity.[16]

Summary of Common Side Products and Mitigation Strategies

Side ProductCommon Cause(s)Recommended Solution(s)
Protodeiodinated Pyrrolopyridine Protic solvents, certain bases, impuritiesUse anhydrous aprotic solvents (dioxane, THF); employ bases like K₃PO₄ or Cs₂CO₃; use bulky phosphine ligands.[6]
Boronic Acid Homocoupling Product Oxygen in the reaction mixture; use of Pd(II) precatalystsThoroughly degas the reaction; use a Pd(0) catalyst source like Pd₂(dba)₃.[9][13]
Mixture of Mono- and Di-arylated Products Similar reactivity of the two iodo-positionsControl boronic acid stoichiometry; optimize reaction time and temperature; screen different catalyst/ligand systems for selectivity.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is generally the best starting point for Suzuki coupling on di-iodinated pyrrolopyridines?

A1: While there is no single "best" catalyst for all substrates, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent starting point. It has shown high efficacy in the coupling of other halogenated N-heterocycles, often providing good yields in relatively short reaction times.[1][2][7] Other promising candidates include systems with bulky, electron-rich phosphine ligands like SPhos and XPhos, often used with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂.[5][17]

Q2: How critical is the choice of base and solvent?

A2: The base and solvent system is critically important and often requires empirical optimization.[10][11][18] The base is necessary to activate the boronic acid for transmetalation.[9][19] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[9] The choice of solvent influences the solubility of the reagents and the base, and can affect the stability and activity of the catalyst.[18] Aprotic solvents like 1,4-dioxane, THF, and toluene, sometimes with a small amount of water, are frequently used.[6][13]

Q3: Should I protect the N-H of the pyrrole ring?

A3: The acidic proton of the pyrrole N-H can react with the base, and the resulting anion can coordinate to the palladium catalyst, potentially leading to deactivation.[5] Therefore, N-protection (e.g., with Boc or SEM groups) is a common and often effective strategy to improve reaction outcomes. [5][17] However, this adds extra steps to the synthesis. In some cases, successful coupling of unprotected N-heterocycles can be achieved by carefully optimizing the reaction conditions, particularly by using milder bases and lower temperatures.[5][20]

Q4: How can I achieve selective mono-arylation at a specific iodine position?

A4: Achieving site-selectivity in the Suzuki coupling of di-iodinated pyrrolopyridines depends on the inherent electronic and steric differences between the two positions. Generally, oxidative addition is faster at the more electron-deficient or less sterically hindered position.[21] To favor mono-substitution, you can:

  • Use a sub-stoichiometric amount of the boronic acid (e.g., 0.9-1.0 equivalents).

  • Employ milder reaction conditions (lower temperature, shorter reaction time).

  • Screen different palladium catalysts and ligands, as some may exhibit higher regioselectivity. The choice of ligand can sometimes influence which site reacts preferentially.[16]

Q5: What is the general mechanism of the Suzuki coupling reaction?

A5: The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrrolopyridine to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle

pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)(I)L₂ oxidative_addition->pd_intermediate1 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product transmetalation Transmetalation pd_intermediate2 R¹-Pd(II)(R²)L₂ transmetalation->pd_intermediate2 pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination substrate R¹-I (Di-iodinated Pyrrolopyridine) substrate->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

General Procedure for Suzuki Coupling of a Di-iodinated Pyrrolopyridine

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Di-iodinated pyrrolopyridine (1.0 eq.)

  • Arylboronic acid (1.1 - 2.2 eq., depending on desired mono- or di-substitution)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or DME)

Procedure:

  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the di-iodinated pyrrolopyridine, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the anhydrous, degassed solvent.

  • Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[5][9]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters (ACS Publications). [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. [Link]

  • Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. ACS Publications. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Aqueous Suzuki couplings mediated by a hydrophobic catalyst. PMC. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone... ResearchGate. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]

  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. MDPI. [Link]

  • Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

Sources

Technical Support Center: Handling, Stability, and Storage of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine (also known as 3,4-Diiodo-7-azaindole). As a Senior Application Scientist, I have compiled this troubleshooting guide and knowledge base to address the intrinsic handling challenges of di-halogenated azaindoles.

Because carbon-iodine (C–I) bonds are highly susceptible to both photolytic and thermal cleavage, standard benchtop handling will rapidly degrade this building block. This guide translates the chemical mechanisms of its degradation into field-proven, self-validating laboratory protocols.

Physicochemical Baselines & Specifications

Before troubleshooting, ensure your batch aligns with the core identity specifications of the compound[1].

ParameterSpecification
Chemical Name 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine
CAS Number 1352397-06-8
Molecular Formula C₇H₄I₂N₂
Molecular Weight 369.93 g/mol
Baseline Appearance Off-white to pale yellow solid
Optimal Storage -20°C, sealed, inert atmosphere (Argon), protected from light[2]

Mechanistic Insight: The Vulnerability of the C–I Bond

To prevent degradation, we must first understand its causality. The carbon-iodine bond has the lowest bond dissociation energy among carbon-halogen bonds. When exposed to ambient light or thermal stress, iodo-heterocycles undergo homolytic bond cleavage [3].

This photolysis generates a highly reactive azaindole radical and an iodine radical (


). The iodine radicals rapidly recombine to form molecular iodine (

), which acts as an internal oxidant and is responsible for the characteristic purple/brown discoloration of degraded batches. Once the C–I bond is cleaved, the remaining azaindole core is subject to side reactions, leading to unpredictable stoichiometry in sensitive downstream applications like Suzuki-Miyaura or Sonogashira cross-couplings.

DegradationMechanism A 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine (Intact Core) B Light (UV/Vis) or Thermal Stress A->B Exposure C Homolytic C-I Bond Cleavage B->C D Iodine Radical Formation (I•) C->D E Recombination to I2 (Purple/Brown Discoloration) D->E Oxidation F Azaindole Degradation (De-iodination) D->F Core Breakdown G Ideal Storage: -20°C, Argon, Dark G->A Preserves Stability

Photolytic and thermal degradation pathway of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting & FAQs

Q1: My 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine powder has turned dark brown/purple. Is it still viable for coupling reactions?

Cause: The discoloration is a direct visual indicator of molecular iodine (


) liberation due to photolytic or thermal degradation over time[3].
Solution & Self-Validation:  Do not use discolored material blindly. Free iodine can poison palladium catalysts used in cross-coupling reactions.
  • Validation Step: Run an LC-MS or a rapid TLC against a pristine standard. Check for the mono-iodo or fully de-iodinated azaindole mass.

  • Corrective Action: If purity has dropped below 92%, you must re-purify the material via flash chromatography (silica gel, avoiding acidic additives) and dry thoroughly under high vacuum before use.

Q2: Why are my Suzuki cross-coupling yields wildly inconsistent between batches?

Cause: Hygroscopicity and moisture-induced degradation. While the C–I bond is light-sensitive, the azaindole nitrogen can hydrogen-bond with ambient atmospheric moisture. When transferred to a Schlenk flask, absorbed water quenches activated catalysts or hydrolyzes sensitive organometallic partners. Solution: Always store the compound in a desiccator inside a freezer. When preparing a reaction, do not open the cold vial immediately. Allow it to equilibrate to room temperature first to prevent condensation.

Q3: Can I prepare a stock solution of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine for high-throughput screening?

Cause: Solutions of iodo-heterocycles degrade substantially faster than solids because solvent mobility increases the collision frequency of generated radicals[3]. Protic solvents accelerate this pathway. Solution: Yes, but strictly use anhydrous, aprotic solvents (e.g., DMF, DMSO, or THF)[3]. The solution must be stored in amber glass vials, kept at -20°C, and blanketed with an inert gas (Nitrogen or Argon)[2]. Stock solutions should ideally be consumed within 2 weeks.

Standard Operating Procedure (SOP): Handling and Aliquoting

To build a self-validating storage system that ensures 99%+ integrity of your compound for over 12 months, follow this step-by-step workflow:

Step 1: Thermal Equilibration Remove the master bottle from the -20°C freezer. Wait 30 minutes before breaking the seal. Causality: Opening cold glassware in a humid lab causes immediate water condensation onto the hygroscopic powder, ruining the batch.

Step 2: Weighing Perform all weighing under a fume hood or, preferably, inside a nitrogen-filled glovebox. Limit the exposure time to ambient overhead fluorescent lighting to less than 15 minutes.

Step 3: Solubilization (If making stock solutions) Dissolve the required mass in an anhydrous, aprotic solvent. Ensure the solvent has been degassed by sparging with Argon to remove dissolved oxygen, which otherwise reacts with any generated radicals.

Step 4: Aliquoting into Amber Vials Divide the powder or solution into single-use aliquots. Causality: Repeated freeze-thaw cycles and repeated light exposure to the master batch mathematically increase the degradation rate with each use. Single-use aliquots eliminate this variable.

Step 5: Backfilling and Storage Backfill each vial with dry Argon. Seal tightly with PTFE-lined caps, wrap the exterior in aluminum foil if amber vials are not available, and transfer immediately to a -20°C freezer[2].

SOPWorkflow Step1 Step 1: Equilibrate to Room Temp (Prevents Condensation) Step2 Step 2: Weigh in Glovebox (Limits Light & O2) Step1->Step2 Step3 Step 3: Aliquot to Amber Vials (Single-use portions) Step2->Step3 Step4 Step 4: Backfill with Argon (Prevents Oxidation) Step3->Step4 Step5 Step 5: Store sealed at -20°C (Halts Thermal Cleavage) Step4->Step5

Step-by-step handling and storage workflow for di-iodo azaindoles.

References

  • Shiya Biopharm - Product Information: 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine (CAS 1352397-06-8).
  • BenchChem - Improving the stability of Iodo-heterocycles in solution.
  • BLD Pharm - Safety and Storage Information: 3-Iodo-1H-pyrrolo[2,3-b]pyridine.

Sources

Technical Support Center: Strategies to Mitigate Deiodination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for a common yet often frustrating challenge in cross-coupling reactions: undesired deiodination. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize this yield-reducing side reaction. Here, we move beyond simple protocols to explain the underlying causality, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: A Systematic Approach to Combatting Deiodination

Deiodination, or hydrodehalogenation, is the substitution of an iodine atom with a hydrogen atom on your aryl or vinyl starting material.[1][2] This side reaction is particularly prevalent with electron-rich aryl iodides and under highly active catalytic conditions.[2][3] The following workflow provides a structured approach to identifying and resolving the root cause of deiodination in your cross-coupling reaction.

Is Deiodination Your Primary Problem? A Diagnostic Workflow

Caption: A troubleshooting flowchart for addressing low yields due to deiodination.

Frequently Asked Questions (FAQs)

Q1: Why is deiodination more common with aryl iodides compared to bromides or chlorides?

A: The carbon-halogen bond strength is a key factor. The C-I bond is the weakest among the common aryl halides (C-I < C-Br < C-Cl).[1] This lower bond energy means that the oxidative addition of the aryl iodide to the palladium(0) catalyst is faster. While this high reactivity is often desirable, it also makes the aryl iodide more susceptible to side reactions like deiodination.[1]

Q2: I'm observing significant deiodination in my Suzuki-Miyaura coupling. What are the most likely causes and how can I fix it?

A: In Suzuki-Miyaura coupling, deiodination often arises from a competitive reductive pathway that introduces a hydride ligand to the palladium center.[2] This can be followed by reductive elimination to form the deiodinated arene. Key factors to investigate are:

  • Ligand Choice: Your current ligand may not be promoting reductive elimination of the desired product efficiently.

  • Base and Solvent: Your base or solvent system could be acting as a hydride source.[2] Alcoholic solvents, for instance, can be oxidized by the palladium complex to generate hydride species.[2]

  • Water Content: Trace amounts of water can also serve as a proton source, contributing to the hydrodehalogenation pathway.[4]

Q3: Can my choice of phosphine ligand really make a difference?

A: Absolutely. The ligand is a critical component in tuning the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are known to accelerate the rate of reductive elimination, which is the final step in forming your desired C-C bond.[1] By speeding up this step, the undesired deiodination pathway is often outcompeted.[1]

Q4: My starting material is an electron-rich iodophenol, and it seems to deiodinate even upon heating without a catalyst. What's happening?

A: Electron-rich aromatic systems, especially those with functionalities like phenols, can be prone to instability. The weak C-I bond in such systems can sometimes undergo homolytic cleavage upon heating or exposure to light, leading to radical-mediated deiodination.[5] In such cases, protecting the phenol group (e.g., as a methyl ether) before the cross-coupling reaction can increase the stability of your starting material.[5]

Key Parameter Deep Dive: A Mechanistic Approach to Optimization

The Crucial Role of the Ligand

The ligand dictates the steric and electronic environment around the palladium center, influencing the relative rates of the desired cross-coupling and undesired deiodination.

Ligand TypeImpact on DeiodinationMechanistic RationaleRecommended Ligands
Bulky, Electron-Rich Phosphines Decreases These ligands stabilize the palladium center and promote the reductive elimination step of the catalytic cycle, which forms the desired product.[1] A faster reductive elimination outcompetes the deiodination pathway.SPhos, XPhos, RuPhos, dppf[1][3]
N-Heterocyclic Carbenes (NHCs) Can Decrease NHCs are strong σ-donors that form stable complexes with palladium, often enhancing catalytic activity and stability.[6] This can lead to more efficient coupling and less time for side reactions to occur.IMes, IPr[6]
Simple Triarylphosphines (e.g., PPh₃) Can Increase Under high temperatures, these ligands can undergo P-C bond cleavage, leading to catalyst decomposition and potential side reactions.[7]Use with caution, especially in high-temperature reactions.
The Influence of the Base and Solvent System

The base and solvent are not merely reaction media; they can actively participate in the catalytic cycle and be a source of the hydride that leads to deiodination.

ParameterCondition to AvoidCondition to FavorRationale
Base Strong, nucleophilic bases (e.g., alkoxides)Weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[1]Stronger bases can promote the formation of palladium-hydride species, which are key intermediates in the deiodination pathway.[1]
Solvent Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF)[1][8]Non-polar aprotic solvents (e.g., Toluene, Dioxane)[9]Alcohols and water can act as hydride donors.[1][2] DMF can also be a source of hydrides under certain conditions.[10]
Reaction Temperature and Concentration
ParameterAdjustmentRationale
Temperature Lower the reaction temperature if possible.Higher temperatures can accelerate catalyst decomposition and increase the rate of side reactions, including deiodination.[2]
Concentration Consider slow addition of a limiting reagent.Maintaining a low concentration of a key reagent can sometimes disfavor bimolecular side reactions.[9]

Experimental Protocols: A Starting Point for Optimization

Protocol 1: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Iodide

This protocol is designed for substrates that are prone to deiodination and incorporates best practices for its suppression.

Materials:

  • Aryl iodide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl iodide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Competing Pathways

G cluster_0 Catalytic Cycle cluster_1 Deiodination Pathway Ar-Pd(II)-I Ar-Pd(II)-I Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-I->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-I->Ar-Pd(II)-H Hydride Formation Ar-R Desired Product Ar-Pd(II)-R->Ar-R Pd(0) Pd(0) Ar-Pd(II)-R->Pd(0) Reductive Elimination Pd(0)->Ar-Pd(II)-I Oxidative Addition Ar-Pd(II)-H->Pd(0) Reductive Elimination Ar-H Deiodinated Byproduct Ar-Pd(II)-H->Ar-H

Caption: Competing catalytic cycles in cross-coupling reactions.

References

  • BenchChem. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures.
  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612.
  • Johnson Matthey Catalysis & Chiral Technologies. (n.d.). Cross-Coupling Reactions Guide.
  • BenchChem. (2025). minimizing hydrodehalogenation side products in palladium catalysis.
  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. [Request PDF].
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
  • Jaime-Adán, E., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6063-6066.
  • (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Request PDF.
  • Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 60(5), 1347-1355.
  • (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc.
  • (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PMC.
  • (2017). Heck Reaction—State of the Art. MDPI.
  • (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • (n.d.). Effect of bases and solvents on the Heck coupling a. ResearchGate.
  • (2021). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate.
  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating.
  • (n.d.). Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions. Request PDF.
  • (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
  • (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • (n.d.). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science (RSC Publishing).
  • (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC.
  • Yasukawa, T., Zhu, Z., Yamashita, Y., & Kobayashi, S. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Synlett, 32(05), 502-504.
  • (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. MDPI.
  • (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. ResearchGate.

Sources

Solubility issues of 3,4-Diiodo-7-azaindole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the common yet challenging solubility issues encountered with 3,4-Diiodo-7-azaindole. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, lab-tested strategies to help you overcome these hurdles efficiently.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors and other therapeutic agents due to its ability to mimic purine systems and form critical hydrogen bonds. However, the introduction of two heavy iodine atoms at the 3 and 4 positions dramatically alters the molecule's physicochemical properties, often leading to poor solubility that can stall research and development. This guide will walk you through understanding and solving these issues.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 3,4-Diiodo-7-azaindole in common solvents like Dichloromethane (DCM) and Methanol. Why is it so insoluble?

A1: This is a very common issue. The insolubility of 3,4-Diiodo-7-azaindole stems from a combination of factors rooted in its molecular structure:

  • High Crystal Lattice Energy: The flat, planar structure of the azaindole core, combined with two large, polarizable iodine atoms, promotes strong intermolecular packing in the solid state. These interactions, including van der Waals forces and potential halogen bonding, create a highly stable crystal lattice. A significant amount of energy is required to break this lattice apart, resulting in low solubility in many solvents.

  • Polarity Mismatch: While the 7-azaindole nucleus has polar features (a hydrogen bond donor N-H group and a hydrogen bond acceptor pyridine nitrogen), the two iodine substituents add significant nonpolar character and increase the overall molecular weight. This creates a molecule with complex polarity that doesn't fit neatly into the "polar" or "nonpolar" categories, making solvent selection challenging.

  • Comparison to Parent Compound: The parent 7-azaindole is readily soluble in solvents like chloroform and methanol. The di-iodo substitution drastically reduces this solubility, a critical point to remember when transitioning from work with the parent scaffold.

Q2: What are the best starting solvents to try for dissolving 3,4-Diiodo-7-azaindole?

A2: While there is no single "magic bullet" solvent, a systematic screening approach is highly recommended. Based on the properties of related halogenated aromatics and the parent azaindole structure, the following solvents are logical starting points. Begin with the solvents in Tier 1 before moving to the more aggressive options in Tier 2.

Tier Solvent Class Recommended Solvents Rationale & Comments
1 Polar Aprotic Dimethylformamide (DMF)Excellent solvating power for polar, crystalline compounds. Use sparingly as it can be difficult to remove.
Dimethyl sulfoxide (DMSO)Similar to DMF, very high boiling point. Often used to create high-concentration stock solutions.
N-Methyl-2-pyrrolidone (NMP)Another strong, polar aprotic solvent.
1 Ethers Tetrahydrofuran (THF)A good starting point. The parent 7-azaindole shows high solubility in THF. Warming may be required.
1,4-DioxaneA slightly more polar ether than THF; can be effective.
2 Chlorinated Dichloromethane (DCM)Often used in reactions involving iodinated aromatics. Solubility may be limited at room temperature; try warming gently.
ChloroformThe parent 7-azaindole is soluble in chloroform. Worth screening.
2 Alcohols Methanol, Ethanol, IsopropanolThe parent compound is soluble in alcohols, but the di-iodo version may be less so due to increased nonpolar character. Can be useful as part of a co-solvent system.
2 Esters / Ketones Ethyl Acetate, AcetoneModerate polarity solvents. May show some solubility, especially with heating.
Q3: My compound seems to dissolve with heating, but it crashes out of solution when it cools. What can I do?

A3: This indicates you have created a supersaturated solution. The thermal energy helped overcome the crystal lattice energy, but the solution is not stable at a lower temperature. To manage this:

  • Use a Co-solvent System: The most effective strategy is to use a co-solvent. Dissolve the compound in a minimal amount of a strong solvent (like DMF or DMSO) first, ensuring it is fully solvated. Then, slowly add a second, less polar "anti-solvent" (like DCM or THF) in which your subsequent reaction will be performed, while stirring vigorously. This technique keeps the compound in solution at a lower overall concentration of the high-boiling-point solvent.

  • Maintain Temperature: If the subsequent experimental step allows, maintain the solution at a moderately elevated temperature (e.g., 30-40 °C) to keep the compound dissolved.

  • Immediate Use: Prepare the solution immediately before use. Letting a supersaturated solution stand, even for a short time, increases the likelihood of precipitation.

Troubleshooting Guide: A Systematic Approach

When facing persistent solubility issues, a structured workflow is more effective than random solvent testing. This guide provides a logical progression from initial observation to a viable solution.

G cluster_0 A START: 3,4-Diiodo-7-azaindole is insoluble in chosen solvent at Room Temperature (RT) B Action: Apply gentle heat (e.g., 40-50°C) with stirring A->B C Did it dissolve? B->C D Yes C->D E No C->E F Does it remain dissolved upon cooling to RT? D->F K Action: Begin systematic solvent screening. Go to Protocol 1. E->K G Yes F->G H No (Precipitates) F->H I SUCCESS: Solution is stable. Proceed with experiment. G->I J Problem: Supersaturation. Go to Protocol 2. H->J

Caption: A logical workflow for troubleshooting solubility issues.

Protocol 1: Systematic Solvent Screening

Objective: To efficiently identify a suitable single solvent or co-solvent system for 3,4-Diiodo-7-azaindole.

Materials:

  • 3,4-Diiodo-7-azaindole

  • Small vials (e.g., 1-2 mL) with caps

  • A selection of solvents from the table above (DMF, DMSO, THF, DCM, etc.)

  • Vortex mixer

  • Stir plate and small stir bars

  • Heat gun or warm water bath

Methodology:

  • Preparation: Aliquot a small, consistent amount of your compound (e.g., 1-2 mg) into several labeled vials.

  • Initial Test (Room Temp): Add a measured volume of a single solvent (e.g., 0.2 mL) to each vial. Cap the vials and vortex vigorously for 1-2 minutes. Observe for dissolution.

  • Apply Heat: For any samples that did not dissolve, place them on a stir plate with a stir bar and warm them gently (40-50 °C). Do not boil. Stir for 5-10 minutes and observe.

  • Assess Co-solvency: If a single solvent is ineffective, attempt a co-solvent approach.

    • Take a fresh 1-2 mg sample of your compound.

    • Add the smallest possible volume of a strong solvent (e.g., 20 µL of DMF or DMSO) to fully dissolve the solid.

    • Slowly add a second, lower-boiling solvent (e.g., THF or DCM) dropwise while vortexing, up to a total volume of 0.5 mL. Observe if any precipitation occurs.

  • Documentation: Record your observations in a table, noting which solvents or combinations were successful, and under what conditions (room temperature vs. heated).

Protocol 2: Preparing a Solution with a Co-Solvent System for Reactions

Objective: To prepare a stable, homogenous solution of 3,4-Diiodo-7-azaindole for use in a chemical reaction or biological assay. This protocol is a direct application of findings from Protocol 1.

Methodology:

  • Weigh Compound: In your reaction vessel, weigh the required amount of 3,4-Diiodo-7-azaindole.

  • Initial Dissolution: Add the minimum volume of the strong "solubilizing" solvent (e.g., DMF, DMSO) required to fully dissolve the compound with stirring. Aim for a concentrated but fully liquid mixture. For example, for 100 mg of compound, you might start with 0.2-0.4 mL of DMF.

  • Dilution with Primary Solvent: Begin a slow, dropwise addition of the primary "reaction" solvent (e.g., THF) while stirring the solution vigorously.

  • Monitor for Precipitation: Carefully watch the solution. If it becomes cloudy or precipitate begins to form, stop the addition of the primary solvent. You can add another small drop of the strong solvent to clarify the solution.

  • Final Volume: Continue adding the primary solvent until you reach the desired final reaction concentration. The final solution should be clear and homogenous. Use this solution promptly.

Understanding the Molecular Interactions

The solubility behavior is governed by the interactions between solvent molecules and the solute. A successful solvent must interact favorably with the different parts of the 3,4-Diiodo-7-azaindole molecule.

Technical Support Center: SEM-Deprotection of Functionalized 7-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for medicinal chemists and drug development professionals working with 7-azaindole scaffolds. The removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from functionalized 7-azaindoles is notoriously challenging. This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to help you prevent product decomposition and suppress complex side reactions.

Mechanistic Insight: The Formaldehyde Trapping Paradigm

To successfully troubleshoot SEM-deprotection, one must first understand the causality behind the side reactions. 7-azaindoles are highly electron-rich at the C-3 position. During the cleavage of the SEM group, formaldehyde (HCHO) is inevitably released. Under strongly acidic conditions (e.g., extended exposure to TFA or BF₃·OEt₂), this formaldehyde acts as a potent electrophile. It readily undergoes a two-step electrophilic aromatic substitution with the 7-azaindole core, leading to the formation of undesired dimers or novel tricyclic 8-membered azaindoles[1][2].

SEM_Deprotection_Pathway A SEM-Protected 7-Azaindole B N-Hydroxymethyl (Hemiaminal) Intermediate A->B Acid (e.g., TFA) Cleavage of Si-C/O-C C Target Compound: Deprotected 7-Azaindole B->C Base Hydrolysis (NH3 or NaHCO3) F Formaldehyde (HCHO) B->F Elimination D Tricyclic 8-Membered Azaindole (Byproduct) C->D Reacts with HCHO E Azaindole Dimer (Byproduct) C->E Reacts with HCHO F->D Electrophilic Attack at C-3 (Prolonged Acid) F->E Intermolecular Trapping

Caption: Mechanistic pathway of SEM deprotection highlighting the electrophilic formaldehyde trapping that leads to tricyclic and dimeric byproducts.

Frequently Asked Questions (FAQs)

Q1: Why does LCMS show an M+30 peak after several hours in TFA, but no desired product? A: The M+30 mass corresponds to the N-hydroxymethyl (hemiaminal) intermediate[3]. TFA effectively cleaves the silyl ether portion of the SEM group, but the resulting hemiaminal is remarkably stable under acidic conditions. To drive the reaction to completion, you must introduce a basic workup (such as aqueous NH₃ or NaHCO₃) to collapse the hemiaminal into the free amine and formaldehyde[3][4][5].

Q2: My reaction mixture turned into a complex mixture with multiple unidentified TLC spots. What happened? A: You likely experienced formaldehyde-driven electrophilic aromatic substitution. If the reaction is left in concentrated TFA or subjected to heating without a formaldehyde scavenger, the released HCHO reacts with the nucleophilic C-3 position of the 7-azaindole[1][2]. This generates sterically crowded dimers or tricyclic 8-membered 7-azaindoles[2]. Solution: Keep acidic steps strictly at room temperature and minimize reaction time.

Q3: Are fluoride sources (like TBAF) a viable alternative if my substrate is acid-sensitive? A: Yes, but with caveats. While TBAF utilizes the high affinity of fluoride for silicon to initiate a decomposition cascade, incomplete reactions are common for sterically hindered or electron-deficient 7-azaindoles[4]. To force the reaction to completion and sequester formaldehyde, TBAF is frequently paired with ethylenediamine and heated to 80 °C[6]. Note that ethylenediamine can cause side reactions if your substrate contains electrophilic functional groups (e.g., esters, alkyl halides).

Troubleshooting Matrix

Observed IssueRoot CauseCausal Solution / Optimization
Incomplete conversion (M+30 intermediate persists) Hemiaminal stability under acidic conditions prevents final elimination[3].Transition to a two-step protocol. Remove TFA in vacuo, then re-dissolve in MeOH/THF and stir with 25% aq. NH₃ or sat. NaHCO₃[4][5].
Significant formation of dimers or +12 Da mass species Unscavenged formaldehyde acts as an electrophile targeting the azaindole core[2].Limit the TFA exposure time. Alternatively, use ethylenediamine (if chemically compatible) as an irreversible formaldehyde scavenger[6].
Product degradation / Deep coloration during acid step Harsh acidity degrades sensitive functionalities (e.g., certain ethers or nitriles) on the scaffold[4].Switch from TFA to TBAF in THF. If sluggish, elevate the temperature to 60-80 °C or use CsF in polar aprotic solvents[6].
Loss of product during basic aqueous workup Highly functionalized 7-azaindoles can be highly polar and water-soluble[5].Extract thoroughly with a 9:1 mixture of DCM/Isopropanol rather than plain DCM, or purify the crude evaporated residue directly via reverse-phase chromatography.

Validated Experimental Protocols

A self-validating protocol ensures that you can objectively confirm success at intermediate stages before committing the entire batch.

Protocol A: Two-Step Acidic Deprotection (Optimal for Standard Scaffolds)

This method isolates the silicon cleavage from the hemiaminal collapse, minimizing the window in which the free azaindole is exposed to formaldehyde under acidic conditions[4][5].

Step 1: Silyl Cleavage

  • Dissolve the SEM-protected 7-azaindole (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.05 M concentration.

  • Add Trifluoroacetic Acid (TFA) dropwise at 0 °C to achieve a 20-30% v/v solution[4].

  • Warm to 22 °C (room temperature) and stir for 3 to 6 hours.

  • Validation Check: Monitor by LCMS. You should observe complete disappearance of the starting material and the appearance of the M+30 (hydroxymethyl) intermediate[3]. Do not wait for the final product to form here.

  • Concentrate the mixture in vacuo to thoroughly remove CH₂Cl₂ and excess TFA.

Step 2: Hemiaminal Collapse

  • Re-dissolve the crude oily residue in Methanol (MeOH) (0.05 M).

  • Add 25% aqueous Ammonia (NH₃) solution (excess, approx. 10-20 eq)[3][5].

  • Stir at 22 °C for 2–12 hours.

  • Validation Check: LCMS will show the clean conversion of the M+30 peak to the desired target mass.

  • Evaporate the volatiles and purify via silica gel or reverse-phase preparative HPLC.

Protocol B: TBAF / Ethylenediamine Method (Optimal for Acid-Sensitive Scaffolds)

This protocol bypasses acidic conditions entirely. Ethylenediamine serves a dual purpose: it acts as a base and serves as a highly nucleophilic formaldehyde scavenger, preventing the formation of azaindole dimers[6].

  • Dissolve the SEM-protected 7-azaindole (1.0 eq) in anhydrous THF (0.1 M).

  • Add Ethylenediamine (3.0 eq) followed by Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 to 5.0 eq)[6].

  • Heat the reaction mixture to 70–80 °C in a sealed tube.

  • Stir for 12–16 hours.

  • Validation Check: TLC and LCMS should indicate direct conversion to the deprotected product without the M+30 intermediate trapping commonly seen in acid protocols.

  • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Wash the organic layer meticulously with brine to remove residual ethylenediamine.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (MDPI).[Link]

  • Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055. Journal of Medicinal Chemistry (PMC).[Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters.[Link]

  • Development of new chemical entities to target neuroinflammatory pathways. AMS Dottorato (University of Bologna).[Link]

Sources

Validation & Comparative

1H and 13C NMR characterization of 3,4-Diiodo-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere for indole in drug discovery, offering distinct hydrogen-bonding capabilities and improved pharmacokinetic properties. When designing complex kinase inhibitors or targeted therapeutics, chemists rely heavily on polyhalogenated starting materials to conduct orthogonal cross-coupling reactions[1].

Among these, 3,4-Diiodo-7-azaindole serves as a premier analytical standard and synthetic intermediate. The dual iodination enables regioselective manipulation; however, navigating the synthesis requires rigorous structural confirmation. This guide provides an objective, data-driven comparison of the 1H and 13C NMR parameters of 3,4-Diiodo-7-azaindole against its unsubstituted and mono-iodinated counterparts, detailing the causality of the shifts and the self-validating protocols required for verification[2].

Mechanistic Causality in NMR Shielding (Expertise)

Understanding the NMR spectra of halogenated azaindoles requires more than matching numbers; it demands an analysis of electron distribution and steric effects.

  • The Heavy Atom Effect (HAE): Iodine is a highly polarizable element with an expansive electron cloud. When directly bonded to the azaindole core (C3 and C4), it induces localized diamagnetic shielding currents. Rather than the standard inductive downfield shift associated with lighter halogens like fluorine, iodine causes an extreme upfield shift of the attached carbons in 13C NMR (frequently shifting them from ~100–130 ppm down to the 55–100 ppm range).

  • Peri-Interactions: In 3,4-Diiodo-7-azaindole, the spatial proximity of the bulky iodines at the C3 and C4 positions distorts the local magnetic geometry. This deshields the nearby H5 and H2 protons in 1H NMR, pushing them slightly downfield compared to the unsubstituted baseline.

Comparative NMR Data Analysis

The tables below synthesize the spectral responses, demonstrating how iterative iodination alters the molecule's magnetic environment.

Table 1: Comparative


H NMR Chemical Shifts (ppm) 
Acquisition in DMSO-d6 at 400 MHz.
Position7-Azaindole (Baseline)3-Iodo-7-azaindole (Alt 1)3,4-Diiodo-7-azaindole (Product)Causality / Observation
N-H (1) 11.60 (br s)12.05 (br s)12.30 (br s)Progressive deshielding due to electron withdrawal by the halogen network.
C-H (2) 7.42 (dd, J=3.4, 1.5)7.75 (d, J=2.5)7.82 (s)Becomes a singlet in the diiodo product as H3 coupling is eliminated.
C-H (3) 6.45 (dd, J=3.4, 1.5)Replaced by iodine.
C-H (4) 7.95 (dd, J=7.8, 1.5)7.88 (dd, J=7.8, 1.2)Replaced by iodine.
C-H (5) 7.10 (dd, J=7.8, 4.7)7.15 (dd, J=7.8, 4.7)7.40 (d, J=5.1)Shifts downfield due to ortho-iodine peri-effect. Coupling reduces to a simple doublet.
C-H (6) 8.25 (dd, J=4.7, 1.5)8.30 (dd, J=4.7, 1.2)8.12 (d, J=5.1)Minor shielding effect due to electronic rearrangements in the pyridine ring.

Table 2: Comparative


C NMR Chemical Shifts (ppm) 
Acquisition in DMSO-d6 at 100 MHz.
Position7-Azaindole3-Iodo-7-azaindole3,4-Diiodo-7-azaindoleMechanistic Note
C-2 126.4129.5130.2Deshielded by inductive effect of nearby C3-I.
C-3 101.456.257.5Massive upfield shift via Heavy Atom Effect (HAE).
C-3a 121.2122.5123.8Bridgehead carbon shifts mildly downfield.
C-4 128.6129.298.4HAE takes over as C4 becomes iodinated.
C-5 115.7116.5121.0Deshielded due to ortho-relationship with C4-I.
C-6 142.6143.8144.5Remains the most deshielded C-H due to N7.
C-7a 147.8148.2148.9Alpha to pyridine nitrogen.

Self-Validating Protocol for NMR Characterization

To ensure rigorous trustworthiness, the acquisition cannot rely solely on 1D spectra. Isomeric impurities (e.g., 3,5-diiodo-7-azaindole) can mimic 1D signatures[2]. The following self-validating methodology enforces absolute regiochemical assignment.

Step 1: Sample Preparation Choice

  • Methodology: Dissolve 15–20 mg of 3,4-Diiodo-7-azaindole in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS).

  • Causality: While CDCl3 is common, DMSO-d6 is mandated here. Its strong hydrogen-bond accepting nature traps the pyrrole N-H in a stabilized state, halting rapid tautomeric exchange. This prevents peak broadening and allows precise integration of H1, which acts as the spatial anchor for 2D analysis.

Step 2: 1D Acquisition Parameters

  • Execute

    
    H at 400 MHz (16 scans, D1=2.0s). Execute 
    
    
    
    C at 100 MHz (1024 scans, D1=2.0s) utilizing a power-gated broadband decoupling sequence to suppress NOE bias on the unprotonated carbons (C3, C4, C3a, C7a).

Step 3: Execution of the Self-Validating 2D Matrix (HSQC/HMBC)

  • HSQC (Heteronuclear Single Quantum Coherence): Map the direct C-H bonds. H5 (7.40 ppm) will correlate exclusively with C5 (121.0 ppm), confirming that the doublet splitting is driven strictly by H6.

  • HMBC (Heteronuclear Multiple Bond Correlation) [Critical Validation]: Track the

    
    J(C,H) interactions. The proton at H5 must show a strong cross-peak bridging to the unprotonated C3a (123.8 ppm) . Crucially, H2 (7.82 ppm) will show a distinct 
    
    
    
    J correlation bridging across the pyrrole ring to C4 (98.4 ppm) . If C4 was not iodinated, its shift would be >128 ppm. The presence of the HMBC cross-peak exactly at 98.4 ppm guarantees that iodine occupies the C4 position, making the protocol fundamentally self-validating.

Regioselective Workflow Visualization

Because the C4-iodine is highly reactive toward palladium insertion (being situated on the electron-deficient pyridine ring), while the C3-iodine (on the electron-rich pyrrole) is less reactive, 3,4-diiodo-7-azaindole allows sequential, orthogonal functionalization.

G A 3,4-Diiodo-7-azaindole (Analytical Standard) B Pd-Catalyzed Suzuki Coupling at C4 A->B Regioselective D 3-Iodo-4-Aryl-7-azaindole (Intermediate) B->D C 1D/2D NMR Validation Track C4 13C Shift D->C Self-Validating E Sonogashira Coupling at C3 D->E Orthogonal Coupling F 3,4-Disubstituted 7-azaindole E->F G Final NMR Validation Track C3 13C Shift F->G Self-Validating

Workflow mapping the regioselective functionalization and self-validating NMR verification.

References

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine) Source: Current Organic Chemistry, 2001, 5(5), 471-506. URL: [Link]

  • Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity Source: Organic & Biomolecular Chemistry, 2014, 12, 307-315. URL: [Link]

Sources

A Comparative Guide to Alternative Reagents for the Iodination of 1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to indole and purine.[1][2] This has led to its incorporation into a wide array of bioactive molecules, including kinase inhibitors and treatments for neurodegenerative diseases.[3][4][5] The introduction of an iodine atom onto the 7-azaindole core, particularly at the C-3 position, provides a versatile handle for further functionalization through cross-coupling reactions, making iodination a critical step in the synthesis of novel drug candidates.[1][3]

While molecular iodine (I₂) and N-iodosuccinimide (NIS) are the most commonly employed reagents for this transformation, the field of organic synthesis is continually evolving, offering alternative reagents that can provide advantages in terms of reactivity, selectivity, and milder reaction conditions. This guide provides an in-depth comparison of alternative reagents for the iodination of 7-azaindole, supported by experimental data and protocols to aid researchers in selecting the optimal conditions for their specific synthetic needs.

The Benchmarks: Molecular Iodine (I₂) and N-Iodosuccinimide (NIS)

Before exploring alternatives, it is crucial to understand the standard methods. The direct iodination of 7-azaindole with molecular iodine often requires the presence of a base, such as potassium hydroxide, to facilitate the reaction.[1] N-Iodosuccinimide (NIS) is another widely used electrophilic iodinating agent that can effectively iodinate 7-azaindole, sometimes in the presence of a base or a catalyst.[1][6] While effective, these methods can sometimes require harsh conditions or lead to side products, prompting the exploration of alternative reagents.

Emerging Alternatives for the Iodination of 7-Azaindole

Recent research has highlighted several alternative systems for the regioselective iodination of 7-azaindole. These methods often offer milder reaction conditions, improved yields, and, in some cases, altered selectivity.

Iodine Monochloride (ICl) with Celite®

Iodine monochloride (ICl) has emerged as a potent and efficient reagent for the iodination of various electron-rich heterocycles, including 7-azaindole.[7][8] Its enhanced electrophilicity compared to molecular iodine allows for faster reactions under milder conditions. The use of Celite® as a solid support can further improve the reaction's efficiency and simplify the work-up procedure.[8][9]

A key advantage of the ICl/Celite® system is its high reactivity, which can lead to excellent yields of the desired 3-iodo-7-azaindole.[7] Interestingly, by modulating the stoichiometry of ICl, researchers can achieve di-iodination, yielding 2,3-diiodo-7-azaindole, although this typically requires longer reaction times.[7]

Experimental Protocol: Iodination with ICl/Celite® [7]

  • To a solution of 7-azaindole (1 equivalent) in dichloromethane (DCM), add Celite®.

  • Add a solution of iodine monochloride (1.1 equivalents) in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with DCM.

  • The filtrate is then washed with aqueous sodium thiosulfate solution to quench any remaining ICl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Caption: Experimental workflow for the iodination of 7-azaindole using ICl/Celite®.

Potassium Iodide (KI) with an Oxidant

The combination of potassium iodide (KI), a readily available and inexpensive iodide source, with a suitable oxidizing agent provides an effective system for in situ generation of an electrophilic iodine species.[10][11] This approach avoids the direct handling of more reactive and potentially hazardous iodinating agents.

Various oxidants can be paired with KI, with potassium iodate (KIO₃) in the presence of an acid being a notable example for the iodination of electron-rich aromatic compounds.[11] This system generates the iodonium cation (I⁺) in situ, which then undergoes electrophilic aromatic substitution with the 7-azaindole.

Reaction Mechanism: KI/KIO₃ System

The underlying principle of this method is the oxidation of the iodide anion (I⁻) from KI to a more electrophilic iodine species.[10][11] In the presence of an acid, potassium iodate oxidizes potassium iodide to generate iodine, which can then iodinate the aromatic ring.

G cluster_0 In Situ Generation of Electrophilic Iodine cluster_1 Electrophilic Aromatic Substitution KI KI I+ I+ KI->I+ Oxidation KIO3 + H+ KIO3 + H+ KIO3 + H+->I+ 3-Iodo-7-azaindole 3-Iodo-7-azaindole I+->3-Iodo-7-azaindole SEAr 7-Azaindole 7-Azaindole 7-Azaindole->3-Iodo-7-azaindole

Caption: Mechanism of 7-azaindole iodination using the KI/KIO₃ system.

Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are powerful oxidants that can be used to generate electrophilic iodine species from iodide sources. While direct iodination of 7-azaindole with these reagents alone is less common, they are often employed in catalytic systems to facilitate C-N bond formation, highlighting their utility in the broader chemistry of nitrogen-containing heterocycles.[12]

Comparative Performance of Iodination Reagents

To facilitate an objective comparison, the following table summarizes the performance of the discussed reagents for the iodination of 1H-pyrrolo[2,3-b]pyridine based on available literature data.

Reagent SystemTypical YieldRegioselectivityReaction ConditionsKey Advantages
I₂ / KOH 65%[1][13]C-3Room temperature to 40 °C[1][13]Readily available, simple procedure.
NIS / KOH Good yields reported[1][6]C-3Room temperature[1]Easy to handle solid, good reactivity.
ICl / Celite® Up to 89%[7]C-3 (mono-), C-2,3 (di-)Room temperature[7]High reactivity, mild conditions, potential for di-iodination.
KI / Oxidant Good to excellent[11]HighMild, ambient conditions[11]Inexpensive, avoids handling of corrosive reagents.

Conclusion: Selecting the Right Reagent

The choice of an appropriate iodinating reagent for 1H-pyrrolo[2,3-b]pyridine depends on several factors, including the desired regioselectivity, the presence of other functional groups in the molecule, and considerations of cost and safety.

  • For straightforward, high-yielding C-3 iodination under mild conditions, Iodine Monochloride with Celite® presents a compelling alternative to traditional methods. Its high reactivity and the potential for controlled di-iodination offer significant synthetic flexibility.

  • When cost and the use of less hazardous starting materials are a primary concern, the Potassium Iodide/Oxidant system is an excellent choice. This method provides an effective and environmentally benign route to iodinated 7-azaindoles.

Ultimately, the experimental data and protocols provided in this guide are intended to empower researchers to make informed decisions and to explore the expanding toolkit of reagents available for the synthesis of novel 7-azaindole derivatives.

References

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]

  • A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link]

  • Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Rhodium.ws. [Link]

  • Unlocking the Chemistry of Potassium Iodide: A Versatile reagent in Chemical Synthesis. LinkedIn. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed. [Link]

  • Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. [Link]

  • Iodination of substituted indoles | Download Table. ResearchGate. [Link]

  • Synthesis of N-Heterocycles and Thiocines via Electrophilic Divalent Reactive Intermediates. UIC. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. [Link]

Sources

A Comparative Guide to the Biological Activity of 3,4-Disubstituted-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2][3] Its unique ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal starting point for designing targeted therapeutics.[4][5][6] This guide provides an in-depth comparative analysis of 3,4-disubstituted-7-azaindole derivatives, focusing on their performance against key biological targets, supported by experimental data and detailed methodologies.

The Significance of the 7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole and purine, offers several advantages in drug design.[2][7] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor.[5][6] This bidentate hydrogen bonding capability mimics the interaction of the adenine ring of ATP with the kinase hinge region, providing a strong anchor for inhibitor binding.[4][8] Substitutions at the C3 and C4 positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, enabling the development of highly targeted inhibitors for a range of protein kinases.

Key Biological Targets: A Focus on Protein Kinases

Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[3] Consequently, kinases are major targets for therapeutic intervention. Derivatives of 3,4-disubstituted-7-azaindole have shown significant inhibitory activity against several important kinase families.

Aurora Kinases

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for cell cycle progression, playing critical roles in mitosis.[2][9] Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[9][10] Several 7-azaindole-based compounds have been developed as potent Aurora kinase inhibitors.[2][11] For instance, GSK1070916, a potent inhibitor of Aurora B and C, is based on a 7-azaindole scaffold.[2][9]

p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress.[12][13] Inhibition of p38 is a therapeutic strategy for treating chronic inflammation and autoimmune diseases.[12][14] Researchers have successfully designed 4-azaindole and 7-azaindole derivatives as potent p38 MAP kinase inhibitors.[12][13][15]

Janus Kinase (JAK) Family

The Janus kinases (JAKs) are non-receptor tyrosine kinases that mediate signaling by various cytokines and growth factors.[2] The discovery of a recurring mutation in JAK2 in patients with myeloproliferative disorders has made it a prime target for drug development.[2][16] Novel chemotypes of kinase inhibitors, including 3,4-ring fused 7-azaindoles, have been discovered as potent JAK2 inhibitors.[16]

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of representative 3,4-disubstituted-7-azaindole derivatives against their primary kinase targets. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and is a standard measure of inhibitor potency.

Compound ClassTarget KinaseRepresentative CompoundIC50 (nM)Reference
Imidazo[4,5-b]pyridine-basedAurora ACompound 16a 2[11]
Imidazo[4,5-b]pyridine-basedAurora BCompound 16a 1[11]
Azaindole-basedAurora B/CGSK10709160.38 (B), 1.5 (C)[9]
3,4-ring fused 7-azaindolesJAK2Not specifiedPotent inhibition reported[16]
7-Azaindole-coumaranone hybridsHaspinCompound 8 150[17]
7-Azaindole-coumaranone hybridsGSK-3βCompound 8 180[17]

Note: This table presents a selection of data from the cited literature to illustrate the potency of this class of compounds. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.

Experimental Protocols for Activity Assessment

The determination of inhibitor potency and cellular effects relies on robust and reproducible experimental assays. Below are detailed protocols for two fundamental assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[18][19]

Causality Behind Experimental Choices:

  • Why Luminescence? Luminescence-based assays offer high sensitivity, a broad dynamic range, and are less susceptible to interference from colored compounds compared to absorbance-based methods.[19]

  • Why ADP-Glo™? This system allows for the measurement of kinase activity by quantifying ADP production, providing a universal method applicable to any kinase.[18][19]

  • Controls: Including a "no enzyme" control and a "no inhibitor" (vehicle) control is critical to determine the baseline and maximum signal, respectively. A known potent inhibitor serves as a positive control.[18]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the test compound at various concentrations.[20]

  • Enzyme Addition: Add 5 µL of the target kinase solution (e.g., recombinant human PAK1) in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[18]

  • Initiation: Start the reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration near its Km value, e.g., 10 µM).[18][20]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[21][22][23]

Causality Behind Experimental Choices:

  • Why MTT? The MTT assay is a well-established, reliable, and cost-effective method for assessing cell viability.[21][22] It measures the activity of mitochondrial dehydrogenases, which is generally proportional to the number of living cells.[23]

  • Cell Line Selection: The choice of cell line is crucial. For example, when testing an Aurora kinase inhibitor, a cancer cell line known to overexpress Aurora kinases (e.g., A549 human lung cancer cells) would be appropriate.[9]

  • Solubilization: The formazan crystals produced are insoluble in water. A solubilization step is essential for accurate absorbance measurement.[21][24]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[25]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

  • Analysis: Determine the percentage of cell viability relative to the vehicle-treated control cells and calculate the GI50 (concentration for 50% growth inhibition).

Visualization of Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental procedures.

Signaling Pathway: Aurora B Kinase in Mitosis

Aurora_B_Pathway cluster_events Prophase Prophase Metaphase Metaphase AuroraB Aurora B Kinase (Target) Prophase->AuroraB Activates Anaphase Anaphase Cytokinesis Cytokinesis AuroraB->Metaphase AuroraB->Anaphase Regulates Spindle Checkpoint AuroraB->Cytokinesis Regulates Abscission Inhibitor 3,4-Disubstituted 7-Azaindole Derivative Inhibitor->AuroraB Inhibits Kinase_Assay_Workflow Start Start: Prepare Reagents Plate Plate Compound Dilutions in 384-well Plate Start->Plate AddEnzyme Add Kinase Enzyme Plate->AddEnzyme AddSubstrate Initiate Reaction: Add Substrate + ATP AddEnzyme->AddSubstrate Incubate1 Incubate (e.g., 60 min) AddSubstrate->Incubate1 Stop Stop Reaction & Deplete ATP Incubate1->Stop Incubate2 Incubate (e.g., 40 min) Stop->Incubate2 Detect Add Detection Reagent Incubate2->Detect Incubate3 Incubate (e.g., 30 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: Workflow for a luminescence-based in vitro kinase assay.

Conclusion and Future Perspectives

The 3,4-disubstituted-7-azaindole scaffold is a remarkably versatile and potent platform for the development of kinase inhibitors. The ability to modify the C3 and C4 positions allows for extensive structure-activity relationship (SAR) studies, leading to compounds with high potency and improved selectivity against a wide range of kinase targets. The examples highlighted in this guide underscore the therapeutic potential of this compound class, particularly in oncology and inflammatory diseases. Future research will likely focus on optimizing the pharmacokinetic profiles of these derivatives to enhance their in vivo efficacy and on exploring novel substitutions to target other kinase families implicated in human disease.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. 2012. Available from: [Link]

  • PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]

  • J-Stage. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • PubMed. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. 2010. Available from: [Link]

  • ResearchGate. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors | Request PDF. 2025. Available from: [Link]

  • ACS Publications. Meriolins (3-(Pyrimidin-4-yl)-7-azaindoles): Synthesis, Kinase Inhibitory Activity, Cellular Effects, and Structure of a CDK2/Cyclin A/Meriolin Complex. 2008. Available from: [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Available from: [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. 2014. Available from: [Link]

  • BMG LABTECH. Kinase assays. 2020. Available from: [Link]

  • PubMed. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. 2003. Available from: [Link]

  • MDPI. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. 2021. Available from: [Link]

  • ACS Publications. Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. 2003. Available from: [Link]

  • PubMed. 3D-QSAR and molecular docking studies of azaindole derivatives as Aurora B kinase inhibitors. 2011. Available from: [Link]

  • ResearchGate. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF. Available from: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. 2024.
  • ACS Publications. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. 2013. Available from: [Link]

  • ResearchGate. Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. 2020. Available from: [Link]

  • PubMed. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. 2021. Available from: [Link]

  • ResearchGate. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Available from: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine: Interrogating Molecular Architecture with X-ray Crystallography and Complementary Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure and substitution patterns. The introduction of heavy atoms like iodine, as in 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine, not only modulates its pharmacological profile but also presents unique opportunities and challenges for structural analysis. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) as the definitive method for structural determination, contextualized against powerful complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present detailed protocols, and offer a strategic workflow for comprehensive structural elucidation, aimed at researchers, scientists, and drug development professionals.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the precise spatial arrangement of atoms within a molecule. It provides unambiguous proof of connectivity, stereochemistry, and the subtle conformational details that govern molecular interactions. For a novel or complex derivative like 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine, SC-XRD is the only technique that can directly visualize the atomic positions in the solid state, revealing crucial information about bond lengths, angles, and intermolecular packing forces such as hydrogen bonding or halogen bonding.

Experimental Protocol: A Self-Validating Workflow

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. The successful growth of high-quality single crystals is often the most challenging, yet most critical, step.

Step 1: Synthesis and High-Purity Recrystallization The synthesis of the target compound must be followed by rigorous purification. The presence of impurities can inhibit crystallization or lead to disordered structures. A typical synthesis may involve the iodination of a 7-azaindole precursor.[3] Subsequent purification via column chromatography followed by recrystallization is essential to achieve >99% purity, a prerequisite for growing diffraction-quality crystals.

Step 2: Crystal Growth – The Art and Science The choice of solvent and crystallization technique is paramount. For planar, aromatic systems like 7-azaindole derivatives, solvents that promote π-stacking interactions while allowing for slow, ordered assembly are preferred.

  • Causality: Slow evaporation is chosen to allow molecules sufficient time to arrange themselves into a low-energy, highly ordered crystal lattice. A solvent system like Dichloromethane/Hexane is often effective; Dichloromethane is a good solvent for the compound, while Hexane acts as an anti-solvent. As the more volatile Dichloromethane slowly evaporates, the solution becomes supersaturated, promoting gradual crystal nucleation and growth.[4][5]

Protocol:

  • Dissolve 5-10 mg of highly purified 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine in a minimal amount of dichloromethane (e.g., 0.5 mL) in a small, clean vial.

  • Carefully layer 1.0 mL of hexane (an anti-solvent) on top of the dichloromethane solution, creating a distinct interface.

  • Seal the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Monitor periodically for the formation of small, transparent, and well-defined single crystals.

Step 3: Data Collection and Structure Solution Once a suitable crystal is obtained, it is mounted on a goniometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-rays are diffracted by the electron clouds of the atoms, and the resulting diffraction pattern is collected by a detector.

  • The Phase Problem: The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. This is known as the "phase problem" in crystallography.[6] For small molecules containing heavy atoms like iodine, this problem is readily solved using "direct methods" or Patterson methods, where the positions of the heavy atoms are located first, and their significant contribution to the diffraction pattern is used to bootstrap the phasing process for the lighter atoms (Carbon, Nitrogen, Hydrogen).

Data Presentation: Representative Crystallographic Data

While the specific crystal structure for 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine is not publicly deposited, the table below presents representative data from a published, related 7-azaindole derivative to illustrate the typical output of a crystallographic experiment.[5]

ParameterRepresentative Value (for C₁₂H₉N₃)[5]
Chemical FormulaC₁₂H₉N₃
Formula Weight195.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 10.1416, b = 13.7428, c = 6.7395
α, β, γ (°)α = 90, β = 94.331, γ = 90
Volume (ų)936.63
Z (molecules/unit cell)4
Temperature (K)200
R-factor (R1)~ 0.04-0.06 (typical for a good structure)
Goodness-of-fit (S)~ 1.0 (typical for a good structure)
Visualization: SC-XRD Experimental Workflow

SC_XRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_output Final Output Synthesis Synthesis & Purification Crystals Crystal Growth (Slow Evaporation) Synthesis->Crystals >99% Purity Mount Crystal Mounting & Cooling (100 K) Crystals->Mount Diffraction X-ray Diffraction Data Collection Mount->Diffraction Solve Structure Solution (Phase Problem) Diffraction->Solve Refine Structure Refinement Solve->Refine CIF Crystallographic Information File (CIF) Refine->CIF Structure 3D Molecular Structure Refine->Structure

Caption: A streamlined workflow for SC-XRD analysis.

Part 2: A Comparative Analysis: NMR and Mass Spectrometry

While SC-XRD provides an unparalleled view of the solid-state structure, it is contingent on obtaining high-quality crystals. Furthermore, the conformation observed in a crystal may not be the only one present in solution, where most biological processes occur. Therefore, a comprehensive analysis relies on complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful method for determining molecular structure in solution. It provides detailed information about the chemical environment and connectivity of every atom in the molecule.[7][8] For a compound like 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine, a suite of NMR experiments is essential for unambiguous assignment.[9]

Key Experiments and Their Purpose:

  • ¹H NMR: Identifies the number and chemical environment of protons.

  • ¹³C NMR: Identifies the number and chemical environment of carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings through bonds, establishing connectivity within spin systems.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton, especially around quaternary carbons.[10][11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial information about conformation and stereochemistry.

Causality in NMR: The combination of through-bond (COSY, HMBC) and through-space (NOESY) correlation experiments provides a logical, self-validating system. The connectivity map built from COSY and HMBC must be consistent with the spatial proximities observed in the NOESY spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check on its identity.[12] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. Furthermore, the fragmentation pattern observed in MS/MS experiments can provide additional structural clues that corroborate the proposed connectivity.[13] For halogenated compounds, the characteristic isotopic pattern of iodine would be readily observable, providing further confirmation of the structure.

Comparative Summary
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)
Sample State Solid (single crystal)SolutionSolid or Solution (ionized to gas phase)
Primary Information 3D atomic coordinates, bond lengths/angles, packingConnectivity, stereochemistry, conformation in solutionMolecular weight, elemental formula, fragmentation
Key Strength Unambiguous, absolute structure determination[6]Detailed structural information in a native-like stateHigh sensitivity and accuracy for formula determination[12]
Key Limitation Requires diffraction-quality crystalsLower resolution than XRD, can have signal overlapProvides limited connectivity information
Typical Sample Amount <1 mg1-10 mgng to µg

Part 3: An Integrated Strategy for Structural Elucidation

A senior scientist does not rely on a single technique but employs an integrated approach, where the results from each method cross-validate the others. The following workflow illustrates a logical decision-making process for the structural analysis of a novel compound like 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine.

Visualization: Decision Workflow for Structural Analysis

Decision_Workflow Figure 2: Integrated Workflow for Structural Elucidation start Synthesized Compound ms_hrms 1. HRMS Analysis start->ms_hrms check_formula Molecular Formula Correct? ms_hrms->check_formula nmr_suite 2. Full NMR Suite (1H, 13C, COSY, HSQC, HMBC) check_formula->nmr_suite Yes revisit_synthesis Re-evaluate Synthesis & Purification check_formula->revisit_synthesis No check_structure Proposed Structure Consistent with NMR? nmr_suite->check_structure crystallization 3. Attempt Crystallization check_structure->crystallization Yes revisit_interpretation Re-interpret Spectra or Propose New Structure check_structure->revisit_interpretation No check_crystals Diffraction-Quality Crystals Obtained? crystallization->check_crystals sc_xrd 4. SC-XRD Analysis check_crystals->sc_xrd Yes no_xrd_publish Publish with Spectroscopic Data Only check_crystals->no_xrd_publish No final_structure Definitive 3D Structure & Publication sc_xrd->final_structure

Sources

Computational analysis of bond dissociation energy of C-I bonds

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Computational Analysis of C–I Bond Dissociation Energies

The Critical Role of C–I Bond Energetics

In drug design, radiolabeling, and synthetic cross-coupling, the carbon-iodine (C–I) bond occupies a privileged position. Due to iodine's large atomic radius and high polarizability, the C–I bond is uniquely weak compared to other carbon-halogen bonds, making it highly susceptible to homolytic cleavage[1]. Historically, measuring the Bond Dissociation Energy (BDE) of complex molecules required sophisticated, low-throughput gas-phase experiments like photoionization mass spectrometry or radical kinetics[2].

Today, advanced computational chemistry and machine learning (ML) frameworks have effectively replaced experimental approximations. However, selecting the right computational "product" or method requires balancing chemical accuracy against computational expense. As a Senior Application Scientist, my goal is to break down the causality behind these methodologies, objectively compare their performance, and provide a self-validating protocol for determining C–I BDEs.

Methodological Alternatives: Comparing the Workhorses

We evaluate three dominant tiers of computational architecture for determining C–I BDEs:

A. High-Level Ab Initio & Composite Methods: The "Gold Standards"

Methods like Gaussian-4 (G4) theory and CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) serve as the benchmark for thermochemical precision[3].

  • Mechanism & Causality: These wave-function-based methods rigorously recover dynamic electron correlation. For heavy atoms like Iodine, scalar-relativistic effects severely impact core electrons (Z=53). High-level methods pair well with relativistic basis sets to prevent underestimations in binding energy[4].

  • Performance: They reliably achieve "chemical accuracy" (errors ≤ 1-2 kcal/mol)[3][5]. However, their extreme computational scaling (

    
     for CCSD(T)) limits them to small and medium-sized scaffolds.
    
B. Density Functional Theory (DFT): The Pragmatic Workhorse

DFT frameworks—specifically M06-2X and ωB97X-D —are the most widely deployed solutions for halogenated organic molecules[3][6].

  • Mechanism & Causality: M06-2X is a hybrid meta-GGA functional specifically parameterized for main-group thermochemistry and non-covalent interactions[6]. It provides a superior balance of accuracy and computational cost. Because halogens participate in weak dispersion interactions, range-separated dispersion-corrected functionals like ωB97X-D also excel[3].

  • Performance: Extensive benchmarking shows DFT methods typically yield a Mean Absolute Error (MAE) of 2.2 to 4.2 kcal/mol for halogen BDEs[2][7].

C. Machine Learning Frameworks (ALFABET & MACE): The High-Throughput Disruptors

Recent advances in message-passing Graph Neural Networks (GNNs) have introduced models like ALFABET and MACE that map molecular graphs directly to quantum-chemical BDEs[8][9].

  • Mechanism & Causality: Unlike traditional QSPR models, these GNNs are trained on hundreds of thousands of zero-point-inclusive homolytic dissociations generated by DFT[10]. To predict C–I BDEs, the models extract node/edge features from both the closed-shell parent and the open-shell radical fragments.

  • Performance: The expanded ALFABET model, which includes heavy halogens (Cl, Br, I), achieves an MAE of ~0.6 kcal/mol relative to its DFT ground truth[10]. Crucially, it calculates entire molecular BDE profiles in less than 1 millisecond per molecule[11], enabling ultra-large-scale drug metabolism screening[9][12].

Quantitative Comparison Table

The following table synthesizes the performance metrics across the distinct computational approaches:

Computational Product / MethodMean Absolute Error (MAE)Computational Cost (per mol)Scalability (Heavy Atoms)Primary Use Case
Composite (G4) ~1.0 – 1.5 kcal/mol[6]High (Days)< 20 AtomsBenchmark validation; ultra-precise mechanistic studies.
Coupled Cluster (CCSD(T)) < 1.0 kcal/mol[3]Extreme (Days/Weeks)< 15 AtomsGold-standard gas-phase thermodynamic references.
DFT (M06-2X / def2-TZVP) 2.2 – 4.2 kcal/mol[2][7]Moderate (Minutes/Hours)~100 AtomsTypical lab workflows; transition state modeling.
ALFABET (GNN / ML) ~0.6 kcal/mol (vs DFT)[10]Ultra-Low (< 1 ms)[11]Millions of molsHigh-throughput virtual screening; rapid reactivity prediction.

Visualizing the Analytical Architectures

Workflow cluster_dft DFT / Ab Initio Pathway cluster_ml Machine Learning Pathway Start Target C-I Molecule (e.g., Alkyl Iodide) Opt Geometry Optimization (e.g., M06-2X/def2-TZVP) Start->Opt SMILES Graph / SMILES Input Start->SMILES Freq Frequency & ZPVE (Validate Local Minima) Opt->Freq SCF High-Level Single Point (CCSD(T) or G4) Freq->SCF BDE Enthalpy Calculation ΔH_BDE = H(Radical) + H(I) - H(Parent) SCF->BDE GNN Message-Passing GNN (ALFABET / MACE) SMILES->GNN GNN->BDE

Caption: Workflow comparing first-principles DFT/Ab Initio calculations versus ML-based BDE prediction.

Self-Validating Protocol: Calculating C–I BDE via DFT

To ensure scientific integrity, simply running a software package is insufficient. Every BDE calculation must be treated as a self-validating system. The BDE is defined as the enthalpy difference at 298.15 K between the homolytically cleaved fragments (the alkyl radical and the iodine atom) and the reactant molecule[3][6].

Step 1: Parent & Radical State Preparation

  • Action: Build 3D conformations of the parent R-I molecule, the R• radical, and the I• radical.

  • Causality: The parent molecule must be calculated as a restricted closed-shell Singlet (

    
    ). However, because homolytic cleavage creates two independent electrons, the R• and I• species must be modeled using unrestricted wavefunctions (e.g., UM06-2X) locked into a Doublet state (
    
    
    
    )[8].

Step 2: Relativistic Geometry Optimization

  • Action: Optimize geometries using M06-2X with a basis set that incorporates an Effective Core Potential (ECP), such as def2-TZVP or LANL2DZ for Iodine, while using standard basis sets for lighter atoms[6].

  • Causality: Iodine possesses 53 electrons. The velocities of its inner-shell electrons approach the speed of light, contracting the core orbitals. If ECPs or Zero-Order Regular Approximation (ZORA) relativistic adjustments are omitted, the computed BDE will be fundamentally unphysical[7].

Step 3: Internal Validation Check (Frequency & Spin)

  • Action: Execute a vibrational frequency calculation on all optimized structures.

  • Self-Validation 1 (Minima Check): Verify that the number of imaginary frequencies (

    
    ) is exactly 0. If 
    
    
    
    , the molecule has converged on a saddle point (transition state) rather than a stable local minimum, invalidating the enthalpy.
  • Self-Validation 2 (Spin Contamination): Check the

    
     expectation value for the radical species. For a pure doublet, 
    
    
    
    should be 0.75. If the value exceeds 0.82, higher-order quartet states have contaminated the wavefunction, requiring a more robust functional or a multi-reference approach[13].

Step 4: Zero-Point Vibrational Energy (ZPVE) Extraction

  • Action: Extract the thermally corrected enthalpy (

    
    ) from the frequency calculation output.
    
  • Causality: Geometry optimizations calculate the potential energy at exactly 0 Kelvin. Because molecules vibrate even at absolute zero, ZPVE and thermal expansion factors must be added to map the data to 298.15 K standard conditions[6].

Step 5: Enthalpy Calculation

  • Action: Calculate the ultimate BDE using the standard algebraic relationship[6]:

    
    
    

Cleavage R_I Parent Molecule (R-I) Closed Shell (S=0) Homolysis Homolytic Cleavage Energy Input (ΔH) R_I->Homolysis Radical Alkyl Radical (R•) Open Shell (S=1/2) Homolysis->Radical Product 1 Iodine Iodine Radical (I•) Open Shell (S=1/2) Homolysis->Iodine Product 2

Caption: Thermodynamic cycle of homolytic C–I bond cleavage, illustrating spin state transitions.

References

1.[6] BenchChem. "A Comparative Guide to the Computational Analysis of the C-I Bond Dissociation Energy in 1-iodo-2-methylcyclopropane."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEbl0E7tyCEKsiq34TXWIt-WkNFYpPON7qPqVcfj0fE2sCUzBiVCOdwIqbzEw_byDv5Zh__nUZf3PyX280o1hJS7v04n7jyTBNwBJF-5ZnPmQnxafBuDiVoAjtj-mNvWtTUfCOv1ImnFAgbjw9qV6ekhTAQvqYj1hxc2b6fV3eml2VIEPE-X8iLUcpe-VfFZzndPaQ-Ot9o5bi7tSCzyDhBKI9Sphb_-vgkfZdXm6vKZ4hOizhsKWO3VxKcv4YQ7ZIKqUktsjSS6qMB5wLwHEHhg==] 2.[3] BenchChem. "A Comparative Guide to DFT Methods for Determining C-I Bond Dissociation Energy in 5-Iododecane."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEreP6UhgENSZKQOXHDkKa4tVEOntD_FabDPVQHNaNaHAzkWmkrUMw-tXpntOih_n-at_SOPSGZr1TMI6_GwbCwssAVjwvQMXdgIlGYuXRLQuCoOjGD0A-RpBc-nLgIddk35KDuseg3NjOwCvbFiX3XjCM6A9UM2x3XXXJYhn7jC8VvhCaep2pFS_Rwia4irh6rmE-K7gMSAMOKem1IMDlGmEPZobDyZneZKHqqjATdwQhp-txDQ4LSei8s-g==] 3.[12] ResearchGate. "Machine learning enabling prediction of the bond dissociation enthalpy of hypervalent iodine from SMILES." Scientific Reports.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm-JxY47n6PewaZ0kiIFkAEGPPuufiOjZy2YZSBdPiwCyjRzamtb621_HwlXuPv75WIA8vLHi54ogBDGMzEUCTbVGd65hPGG74VLAfoI21UqsCEtUyYj3CBu9dAlmnMBz5wpSpvaiSnGruzPLGBxwwVSr4_JtTN-MC2KX9vjQ9NEnGrj46p6Y_5TahqVKjyHZ_rdx-8_qi7Ehxnu_7OysCVZB9-sIFiExVX3l6APGuGd-2avyneXgNBagPXOXeh7hKuzsrx2f_WbPHlFR6HfD-GI6eaQBw] 4.[2] ACS Publications. "Assessment of Experimental Bond Dissociation Energies Using Composite ab Initio Methods and Evaluation of the Performances of Density Functional Methods." Journal of Chemical Information and Modeling.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHph_Zzf-z5Y1l6Y1a_T-cfwuKkzmWG-5fmAuK0rxF4X9kXd_JKd9bR8rLETSGjZfXOu51r-M8Ubrxh5FtE1RwprMFbX7rWgvcljIyBZY2I81X88ltpa5q3tOvAnnwSpGzmGnE] 5.[1] UC Berkeley (eScholarship). "Characterization of Substituted Radicals by Multi-Edge Femtosecond X-Ray Transient Absorption Spectroscopy."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmP153CkVRxygx2cGh0z5Zn9SDGTDxMfZQajvAu0jRVld8G5qnXwIfGFpeGcZsMmNMuEeOJIuJ102xpQ8hU6FcHEU0AbI5VNlms-t5eKPa4Xf5SKrkaR8Jbi47fGORxW_vwb23v0NUN_5ryqgjXeMklGN7og==] 6.[8] ChemRxiv. "Transferable Machine Learning Interatomic Potential for Bond Dissociation Energy Prediction of Drug-like Molecules."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM_l-i7J0QChmKjiMxBXuP1NgSQE5KKVsVMiR0-R6oF6MiqDjm6-iyY20mFlXXRBQUTDChpbuzYFBaqorZ-YkMxtMwkyVMdhgckVqhDHIu39NOGdiDk4KnzekeFk8tdarHlyEnGJarJG4rNSZhlp_ik36CZ95W] 7.[9] ResearchGate. "Application of ALFABET to predict site of oxidative degradation."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW5mkq1PpScthrBz3hJsx5UaDYkaZNxG0sdA9CwrmMUcZDPFsTSPbav4MjhkU8tiIgUILswVC_y9ZG0hnL2xxV8MDFtQj1ufLBXdoyIGjCJ00LjYZHCDDMVF8jy7yFgo8OqnyeNqeunnVZBqFkjbPOFRwmfi9n5rARBmdPxd4uc49gc71_pSw47_tal9o-KxlysSfVWKs8UEowwcYkMqA0NCqHmKVTsfCzn0mngDTG6-MQJC3SNp67pkT5DK68hwtCMeeMqg==] 8.[5] ResearchGate. "Assessment of Experimental Bond Dissociation Energies Using Composite ab Initio Methods and Evaluation of the Performances of DFT."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNDXN4aI5tSxgVNj9Qv_An5O3dDFvuGbih1iwT_AM9F6vnGcEjO3VAXWyoow40OvZfoH8Gswv32oU3ulMKqvxQ7MgLf8wTjVh7NUr4COzmIukUD-2Bmxs3oqOUVcvJwYM8k_48fHEf1s17LNicxCU1T6k9NK72NkLzsawk5UXdRuHe2EC44RabPcBiXER3F_y6nQzy-hy1gy4XW4phr2eT0a3yTgpf8qov5jrxiqdhCO-X5DrAqdchQjXwvIS_RDnYYwWD9-NnkvDvEvsJ1FYuEhBWonoUYiMudifXRGiqbYljnoJue5i7WOGCi-doh7JTmRhjEcZs0valVkJuBGHWhWioh49JEuAnOgH8MVQSKmJWHS4EFmJIBohRooiKhxj5GswS9Gpt41ul3yDCGcW_Z73KRQ==] 9.[4] ACS Publications. "Bond Dissociation Energies for Diatomic Molecules Containing 3d Transition Metals: Benchmark Scalar-Relativistic Coupled-Cluster Calculations." Journal of Chemical Theory and Computation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIJWsE6m3oHe00fvfHjx0LFMGVIfU-k3kb0GBX7865xfvvumUn67BFRh5axXXgh2PVKnF8AnuyeaRflHIwsKJwJqymm38e51tDVjlrjFsrBV-5CSI0cDhahe0IX3Wwr71VB88j31bQO99mtw==] 10.[13] PMC. "Multiconfiguration Pair-Density Functional Theory for Transition Metal Silicide Bond Dissociation Energies, Bond Lengths, and State Orderings."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG307z5DWzfiNZXURuVrhfNqNJZdhZF-yfElNE97xj31r4WQvoGBdvqMGFvObrIy4N-ivMu_KCLRv2XlHMGd5PFgtIB2HGvQlBnqJnDb0lT9SBFy0MwoXzhyq1OUbHppN0tjL3fAMrL8FpL9g==] 11.[7] ResearchGate. "Bond dissociation energies of the fifth‐row elements (InI): A quantum theoretical benchmark study."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmdwRIcRo7xYAWfq8tkdlL_-n1SG1z-d2lSi40BvRDO8SlECwg8t_e25mKGn60g8JbzyJFSO6l0EXz-lSVR5FeOa2BiT0pze7HJ6LqysBXO_maeVOLOk6lpUBKMVsILrYxWw7eNtjKJas9zuJtg3W0aqFxcV1dziuTNmRD23qKrQAa9b2Hr3JKDHLSSIkBTBjPoiZo_Yo4B-DpauVtwONOrc_8xTYuFhPQ9njLhVDxe7x2RI8d6Hgn6dOsTdWRRo5pUeRSbtGwUM5lbvs=] 12.[11] PMC. "Green catalyst of cobalt ferrite magnetic nanoparticles... for the synthesis... as an antioxidant."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOk5plql-Q3Y64iulEib84P2kD3YzHcFg8oQ4NB_jCSNCCTjlja44SlAEIwFtMFZBJklnFpZBwcPdRcFU1OWM7Uojt3bwInSNdO6ydMn3wnXXr1RznlG-Qm0-CE9jIUkqRazSsxl4BdyBFJrg=] 13.[10] ResearchGate. "Expansion of Bond Dissociation Prediction with Machine Learning to Medicinally and Environmentally Relevant Chemical Space."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3JtL-Dw8vpB1IWkKlukcbG1MHTpjqJGSfpKaWSyz0912wdhFSIedDI_ROUtPwaVXAdc839UCO0iTOL9daxxgxwnVQZdzgSxYhD3VrpMzpAYYVnR2T6bQM1TsVOFfo8CR1qOsUVDaydFfQ6thpGp-KvwtiBUdNU05k94BEfJ-7nFdeYdoVsQGvSpGxXvwiki8FAH6BbWZSpvGZ5ubdc_q0hs1LtS4kvNw4vRUr6q-qrVDKNwkqoaQY1m7gN4zpp7eySrJpLp_nkqRsBlLlRLBss_x5bDEqzWrjxOvhCVsa2SiK_t8vi_4y]

Sources

A Comparative Guide to In-Silico Docking of 7-Azaindole Analogs in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery researchers and computational chemists, the 7-azaindole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. Its remarkable ability to mimic the purine core of ATP allows for critical hydrogen bonding interactions within the kinase hinge region, anchoring it as a "privileged" structure in medicinal chemistry.[1][2] The success of vemurafenib, a 7-azaindole-based inhibitor of BRAF kinase, stands as a testament to the therapeutic potential of this versatile scaffold.[3]

This guide provides a comprehensive, in-depth comparison of molecular docking studies involving 7-azaindole analogs across various kinase active sites. Moving beyond a simple procedural outline, we will delve into the rationale behind experimental choices, present comparative data to inform your own research, and provide detailed, validated protocols to ensure scientific rigor.

The Critical Role of In-Silico Docking in Kinase Inhibitor Design

Molecular docking serves as an indispensable computational tool, offering predictive insights into the binding modes and affinities of small molecules within a protein's active site.[4] For kinase inhibitor development, this translates to a rapid and cost-effective method for:

  • Virtual Screening: Triaging large compound libraries to identify promising candidates.

  • Hit-to-Lead Optimization: Guiding the rational design of more potent and selective analogs.

  • Understanding Structure-Activity Relationships (SAR): Elucidating the molecular basis for a compound's biological activity.[5][6]

This guide will equip you with the foundational knowledge and practical methodologies to effectively leverage molecular docking for your 7-azaindole-based kinase inhibitor projects.

Comparative Docking Performance: A Methodical Evaluation

The reliability of any docking study hinges on the selection of an appropriate docking algorithm and scoring function. To this end, a comparative analysis of widely-used open-source docking programs was conducted using a dataset of 70 kinase-ligand complexes, a significant portion of which featured 7-azaindole derivatives.[7][8]

Docking ProgramScoring Function TypeRigid Docking Success Rate (RMSD < 2Å)Flexible Docking Success Rate (RMSD < 2Å)Key Considerations
GNINA 1.0 3D Convolutional Neural Network85.29% [7]Not ReportedHighest accuracy, particularly for reproducing native binding poses. Its deep learning-based scoring function excels at recognizing key interaction features.[7][8]
DOCK 6 Physics-based79.71%[7]61.19%[7]Strong performance in rigid docking, but accuracy can decrease with receptor flexibility.
AutoDock Vina Empirical62.69%[7]60.66%[7]A popular choice offering a good balance of speed and accuracy. Performance is consistent between rigid and flexible docking.[7][8]
AutoDock4 Physics-based<50%[7]<50%[7]While a foundational tool, its performance with 7-azaindole kinase inhibitors may be less reliable compared to newer algorithms.[7][8]

Expert Insight: For researchers prioritizing the most accurate reproduction of binding poses for 7-azaindole analogs, GNINA 1.0 demonstrates a clear advantage. However, AutoDock Vina remains a robust and widely accessible option for broader screening campaigns where computational efficiency is a key consideration.

A Validated Protocol for Molecular Docking of 7-Azaindole Analogs

The following protocol provides a detailed, step-by-step workflow for conducting molecular docking studies of 7-azaindole analogs against kinase targets. This protocol is designed to be self-validating, emphasizing critical quality control steps.

Experimental Workflow for Kinase Inhibitor Docking

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Protein Preparation - Download from PDB - Remove water & ligands - Add hydrogens & charges LIG 2. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges & rotatable bonds GRID 3. Grid Generation - Define binding site - Center grid on native ligand LIG->GRID DOCK 4. Molecular Docking - Run docking algorithm - Generate multiple poses SCORE 5. Pose Analysis & Scoring - Cluster poses by RMSD - Analyze binding energy & interactions DOCK->SCORE end End SCORE->end start Start start->PDB

Caption: A generalized workflow for molecular docking studies of kinase inhibitors.

Step 1: Protein Preparation

  • Obtain the Kinase Structure: Download the 3D crystal structure of your target kinase from the RCSB Protein Data Bank (PDB). Prioritize structures with a co-crystallized ligand, as this provides a valuable reference for defining the binding site. For this guide, we will use PIM-1 kinase in complex with a 7-azaindole inhibitor (PDB ID: 5TUR) as an example.[9][10]

  • Prepare the Protein: Using molecular modeling software such as AutoDock Tools, UCSF Chimera, or Schrödinger Maestro:

    • Remove all water molecules and non-essential co-factors.

    • Remove the co-crystallized ligand.

    • Add polar hydrogen atoms.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Save the prepared protein in the required file format (e.g., PDBQT for AutoDock).

Step 2: Ligand Preparation

  • Generate 3D Conformations: Draw your 7-azaindole analogs in a 2D chemical drawing program (e.g., ChemDraw) and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Prepare for Docking: In your chosen software:

    • Assign atomic charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

    • Save the prepared ligand(s) in the appropriate file format (e.g., PDBQT).

Step 3: Grid Generation

  • Define the Binding Site: The docking grid defines the three-dimensional space where the docking algorithm will search for favorable binding poses.

  • Center the Grid: Center the grid box on the position of the co-crystallized ligand from the original PDB file. This ensures that the docking search is focused on the known active site.

  • Set Grid Dimensions: The grid box should be large enough to accommodate the full range of motion of your 7-azaindole analogs. A common starting point is a cube with 60 Å sides.

Step 4: Molecular Docking Simulation

  • Configure Docking Parameters: In your chosen docking software (e.g., AutoDock Vina), specify the prepared protein and ligand files, and the grid parameter file.

  • Run the Docking: Execute the docking simulation. The software will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Step 5: Analysis of Docking Results

  • Pose Clustering: The docking results will typically include multiple binding poses for each ligand. Cluster these poses based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.

  • Visual Inspection: Visually inspect the top-ranked docking poses to ensure they are chemically reasonable and make key interactions with the kinase active site.

  • Interaction Analysis: Analyze the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between your 7-azaindole analogs and the kinase active site residues.

Comparative Analysis of 7-Azaindole Analogs: Binding Modes and SAR

A key strength of the 7-azaindole scaffold is its ability to form bidentate hydrogen bonds with the kinase hinge region. However, the specific orientation of the scaffold can vary, leading to distinct binding modes.[3]

Key Binding Modes of 7-Azaindole Analogs

G cluster_modes Binding Modes Normal Normal Binding Mode - Bidentate H-bonds with hinge - N7 and N1-H interact Flipped Flipped Binding Mode - 180° rotation of the core - Different H-bond pattern Normal->Flipped Substitution-dependent NonHinge Non-Hinge Binding - Binds to other regions - Often in allosteric pockets Normal->NonHinge Alternative binding sites G cluster_active_site PIM-1 Active Site Ligand 7-Azaindole Analog Glu121 Glu121 Ligand->Glu121 H-Bond (N1-H) Val126 Val126 Ligand->Val126 H-Bond (N7) Leu120 Leu120 Ligand->Leu120 Hydrophobic Interaction Lys67 Lys67 Ligand->Lys67 Hydrophobic Interaction Hinge Hinge Region

Caption: Key interactions of a 7-azaindole inhibitor with PIM-1 kinase.

Structure-Activity Relationship (SAR) Insights

The substituents on the 7-azaindole core play a crucial role in determining both the binding affinity and the selectivity of the inhibitor.

Kinase TargetKey Substitutions and their Effects
ROCK Substitutions at the C3 and C5 positions are critical for potency and selectivity. Introduction of a thiazole group at C3 has been shown to enhance activity. [5]
PI3K Replacement of a quinoline fragment with a 7-azaindole scaffold can lead to potent and isoform-selective inhibitors. Aromatic substitutions at the C3 position are well-tolerated and can be used to modulate potency. [11]
BRAF The development of Vemurafenib from a 7-azaindole fragment highlights the importance of structure-based design. Substitutions that occupy the hydrophobic pocket adjacent to the ATP binding site are key for high affinity. [3]

Expert Insight: When designing novel 7-azaindole analogs, it is crucial to consider not only the interactions with the hinge region but also the opportunities for forming favorable interactions with other regions of the active site, such as the hydrophobic pocket and the ribose-binding pocket.

Conclusion

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of 7-azaindole analogs in kinase active sites. By understanding the nuances of different docking methodologies, adhering to a validated experimental protocol, and appreciating the diverse binding modes and structure-activity relationships of this privileged scaffold, researchers can significantly enhance their ability to design novel and effective kinase inhibitors. The continued exploration of the 7-azaindole chemical space, guided by robust in-silico techniques, holds immense promise for the future of targeted cancer therapy.

References

  • Al-Obaidi, Z., & Gani, A. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (2023). RSC Publishing.
  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. (2025, September 15).
  • Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases. (n.d.). Benchchem.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024, April 15).
  • A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. (n.d.). Benchchem.
  • Different types of 7-azaindole inhibitors specifying their binding... (n.d.).
  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (2025, November 28). PMC.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • Kitamura, K., Tamura, Y., Ueki, T., Ogata, K., Noda, S., Himeno, R., & Chuman, H. (2014). Binding free-energy calculation is a powerful tool for drug optimization: calculation and measurement of binding free energy for 7-azaindole derivatives to glycogen synthase kinase-3β.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008, November 18). Journal of Medicinal Chemistry.
  • 5TUR: Pim-1 kinase in complex with a 7-azaindole. (2017, October 11). RCSB PDB.
  • 5TEL: Pim-1 kinase in complex with a 7-azaindole. (2017, October 11). RCSB PDB.
  • Modified AutoDock for accurate docking of protein kinase inhibitors. (n.d.).
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). PMC - NIH.
  • 5KBR: Pak1 in complex with 7-azaindole inhibitor. (2016, September 28). RCSB PDB.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020, January 7). Frontiers.
  • 7-azaindole derivatives with important PIM-1 kinase interactions. (n.d.).
  • Pim-1 kinase in complex with a 7-azaindole (5tur) - structure. (n.d.). InterPro - Pfam.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.).

Sources

A Spectroscopic Comparison of 7-Azaindole and its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azaindoles, structural analogs of indole where a carbon atom in the benzene ring is replaced by a nitrogen, represent a class of heterocyclic compounds of immense interest in medicinal chemistry and chemical biology. Their ability to act as bioisosteres for indoles and purines has cemented their status as "privileged structures" in drug discovery, particularly in the development of kinase inhibitors.[1] The position of the nitrogen atom in the pyridine ring gives rise to four structural isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle structural variation profoundly impacts their electronic landscape, leading to distinct spectroscopic signatures and photophysical behaviors.

This guide provides an in-depth, comparative analysis of the spectroscopic properties of these four azaindole isomers. We will explore how the location of the pyridine nitrogen modulates their interaction with electromagnetic radiation across various techniques, including UV-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. For professionals in drug development and scientific research, a nuanced understanding of these differences is paramount for structural elucidation, quality control, and the rational design of novel therapeutics and molecular probes.[1][2] This document moves beyond a simple data repository, offering insights into the causality behind experimental observations and providing robust, validated protocols for their characterization.

Azaindole_Isomers cluster_isomers Azaindole Isomers cluster_parent Parent Structure node_7ai 7-Azaindole node_6ai 6-Azaindole node_5ai 5-Azaindole node_4ai 4-Azaindole node_indole Indole node_indole->node_7ai Bioisosteric Replacement (CH with N) node_indole->node_6ai Bioisosteric Replacement (CH with N) node_indole->node_5ai Bioisosteric Replacement (CH with N) node_indole->node_4ai Bioisosteric Replacement (CH with N) ESDPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Normal_Dimer 7-AI Dimer (Normal Form) N-H···N Excited_Normal Excited Dimer N-H···N Normal_Dimer->Excited_Normal UV Excitation (Absorption) Tautomer Tautomer Dimer N···H-N Excited_Normal->Tautomer ESDPT (<10 ps) Tautomer->Normal_Dimer Visible Emission (Fluorescence)

Sources

Navigating the Maze: A Comparative Guide to In Silico ADMET Prediction for 3,4-Diiodo-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, the ability to "fail early and fail cheap" is a paramount strategic advantage.[1] The journey of a potential drug candidate is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3] In silico ADMET prediction has emerged as an indispensable tool, offering a high-throughput, cost-effective, and reproducible means to assess these critical parameters long before a compound is synthesized.[1][4][5][6] This guide provides a comprehensive comparison of in silico ADMET prediction strategies, with a specific focus on a promising class of compounds: 3,4-diiodo-7-azaindole derivatives.

The 7-azaindole scaffold is a "privileged" structure in medicinal chemistry, known for enhancing solubility and bioavailability, and is a core component of several clinically approved drugs.[7] The introduction of diiodo-substituents at the 3 and 4 positions presents unique challenges and opportunities for modulating the ADMET profile. This guide will navigate the complexities of predicting the ADMET properties of these specific derivatives, offering a practical framework for researchers in the field.

The In Silico ADMET Prediction Landscape: A Comparative Overview

A multitude of in silico tools are available for ADMET prediction, ranging from commercial software suites to open-access web servers.[8][9] These platforms employ a variety of computational methodologies, which can be broadly categorized into rule-based/statistical methods, machine learning (ML)-based methods, and graph-based methods.[10] The accuracy of these predictions is heavily dependent on the quality of the underlying datasets, the algorithms used, and the applicability domain of the model.[8][11][12]

For the purpose of this guide, we will compare three representative approaches to in silico ADMET prediction:

  • Commercial Software Suite: Platforms like ADMET Predictor™ by Simulations Plus offer a comprehensive suite of validated models for a wide range of ADMET endpoints.[4][13][14] These tools often leverage large, curated proprietary datasets, leading to potentially higher accuracy.[15]

Approach Key Advantages Key Considerations Representative Tools
Commercial Software Suites High accuracy from curated datasets, comprehensive endpoint coverage, regulatory acceptance support.[1][4][13]Cost, "black box" nature of some models.[1]ADMET Predictor™, Percepta Platform.[4][13][18]
Open-Access Web Servers Free to use, easy accessibility, rapid screening.[5][8]Limited number of endpoints, potential for lower accuracy, less transparency in models.[8]SwissADME, ADMET-AI, vNN-ADMET.[16][19]
Custom Machine Learning Models High transparency, model customizability, potential for higher accuracy on specific chemical spaces.[20][21]Requires significant expertise in data science and cheminformatics, intensive data curation and model validation.[11][12]Python libraries (e.g., RDKit, scikit-learn), Therapeutics Data Commons.[16][17]

Experimental Workflow: Predicting ADMET for 3,4-Diiodo-7-azaindole Derivatives

The following protocol outlines a step-by-step methodology for performing in silico ADMET predictions on a series of hypothetical 3,4-diiodo-7-azaindole derivatives.

Caption: The iterative cycle of in silico prediction and experimental validation in drug discovery.

Conclusion

In silico ADMET prediction is an essential component of modern drug discovery, enabling researchers to make more informed decisions and allocate resources more effectively. [1][6]For novel chemical series such as 3,4-diiodo-7-azaindole derivatives, a comparative approach utilizing a combination of commercial and open-access tools provides a robust framework for initial ADMET assessment. By understanding the strengths and limitations of different prediction methodologies and integrating these computational insights with experimental validation, researchers can significantly enhance their chances of identifying drug candidates with favorable pharmacokinetic and safety profiles.

References

  • ADMET Predictor: In Silico Screening | Early Drug Discovery - Pharmaron. (n.d.).
  • Classification of computational modeling approaches in ADMET prediction platform - ResearchGate. (n.d.).
  • Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. (2020, July 31).
  • Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed. (2012, November 15).
  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (2026, January 29).
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. (2025, August 28).
  • Predict Molecular Properties | Percepta Software - ACD/Labs. (n.d.).
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC. (n.d.).
  • Full article: Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - Taylor & Francis. (2012, July 31).
  • Top Drug Discovery Software Solutions to Watch in 2025 | deepmirror. (2025, January 16).
  • Optimize Development Process of New Drug Candidates | Dataiku. (n.d.).
  • Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025, June 8).
  • A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML - arXiv.org. (2025, May 13).
  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries - Portal. (2024, March 28).
  • Molecular Modeling: A Detailed Guide - VeriSIM Life. (2022, November 21).
  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.).
  • Introducing MolE: A New Model for Predicting Molecular Properties for AI Drug Design and Beyond - Recursion. (2024, November 13).
  • Predictive ADMET Modeling - BHSAI. (n.d.).
  • Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC. (n.d.).
  • Predict ADMET Properties with Proprietary Data - Digital Chemistry. (n.d.).
  • datagrok-ai/admetica: Datagrok repository for ADMET property evaluation - GitHub. (n.d.).
  • ADMET Benchmark Group - TDC - Therapeutics Data Commons. (n.d.).
  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - IAPC Journals. (2025, June 7).
  • ADMET predictions - VLS3D.COM. (n.d.).
  • ADMET predicted drug-likeness of some selected indole derivatives (12,... - ResearchGate. (n.d.).
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022, March 1).
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. (n.d.).
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.).
  • Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors - PubMed. (2017, June 16).
  • 4-IODO-7-AZAINDOLE | 319474-34-5 - ChemicalBook. (2026, January 13).
  • 7-Azaindole Derivatives as Potential Partial Nicotinic Agonists - PubMed. (2008, January 1).
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH. (n.d.).
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF - ResearchGate. (n.d.).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。